molecular formula C9H6BrNO3 B3036598 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid CAS No. 37924-67-7

2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid

Cat. No.: B3036598
CAS No.: 37924-67-7
M. Wt: 256.05 g/mol
InChI Key: GOEZDVVTYIWCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a useful research compound. Its molecular formula is C9H6BrNO3 and its molecular weight is 256.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-2-bromoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-7(9(12)13)8-5-3-1-2-4-6(5)14-11-8/h1-4,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEZDVVTYIWCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280371
Record name α-Bromo-1,2-benzisoxazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37924-67-7
Record name α-Bromo-1,2-benzisoxazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37924-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Bromo-1,2-benzisoxazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzisoxazole-3-acetic acid, α-bromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Role: Critical Intermediate & Pharmacophore Building Block CAS: 37924-67-7 Molecular Formula: C₉H₆BrNO₃ Molecular Weight: 256.05 g/mol

Executive Summary

2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a specialized heterocyclic building block, primarily recognized as the pivotal "lynchpin" intermediate in the synthesis of Zonisamide (a broad-spectrum anticonvulsant). Structurally, it consists of a 1,2-benzisoxazole ring substituted at the 3-position with a reactive


-bromoacetic acid moiety.[1]

This compound exhibits dual reactivity:

  • Electrophilic Potential: The

    
    -carbon is highly activated by both the bromine atom and the electron-withdrawing benzisoxazole ring, facilitating nucleophilic substitution.
    
  • Decarboxylative Instability: The carboxylic acid group is prone to decarboxylation under thermal or acidic conditions, yielding 3-(bromomethyl)-1,2-benzisoxazole.

For drug development professionals, mastering the handling of this compound is essential for accessing the 3-substituted benzisoxazole chemical space, a scaffold frequently associated with antipsychotic (e.g., Risperidone) and antiepileptic activity.

Chemical Identity & Structural Properties[2][3][4][5][6][7]

The stability and reactivity of this molecule are governed by the electronic influence of the isoxazole ring on the exocyclic alkyl chain.

Table 1: Physicochemical Profile
PropertyValue / Description
Appearance Light yellow crystalline solid
Melting Point Decomposes upon melting (Decarboxylation typically occurs >100°C or in refluxing acidic media)
Solubility Soluble in MeOH, THF, DCM, Ethyl Acetate; slightly soluble in water
pKa (Predicted) ~3.60 (Acidic due to electron-withdrawing Br and Heterocycle)
Stability Hygroscopic; Light-sensitive; Prone to thermal decarboxylation
Reactivity Class

-Halo Acid; Alkylating Agent
Structural Visualization

The following diagram illustrates the core structure and the electronic vectors that drive its reactivity.

G Core Benzo[d]isoxazole Ring (Electron Withdrawing) Linker C3 Position Core->Linker Inductive Effect (-I) AlphaC α-Carbon (Electrophilic Center) Linker->AlphaC Br Bromine (Leaving Group) AlphaC->Br Labile Bond COOH Carboxylic Acid (Decarboxylation Site) AlphaC->COOH Thermal Instability

Figure 1: Structural decomposition highlighting the electron-withdrawing nature of the core ring which activates the alpha-carbon for both substitution and decarboxylation.

Synthesis & Manufacturing Protocol

The synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a classic example of ring transformation followed by functionalization . The most robust route begins with 4-hydroxycoumarin, which undergoes ring opening and rearrangement with hydroxylamine.

Reaction Pathway[2][7][9]
  • Precursor Synthesis: 4-Hydroxycoumarin +

    
    
    
    
    
    1,2-Benzisoxazole-3-acetic acid.
  • Target Synthesis (Bromination): 1,2-Benzisoxazole-3-acetic acid +

    
    
    
    
    
    Target Compound .
Detailed Experimental Protocol (Self-Validating)

Note: This protocol involves handling bromine (highly toxic/corrosive) and lachrymatory intermediates. Work in a fume hood.

Step 1: Preparation of the Precursor
  • Reagents: 4-Hydroxycoumarin (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.2 eq), Methanol/Water.

  • Procedure: Reflux 4-hydroxycoumarin with hydroxylamine in buffered methanol. The coumarin ring opens and recyclizes to form 1,2-benzisoxazole-3-acetic acid (m.p. ~123°C).

  • Validation: Monitor disappearance of coumarin by TLC (UV active). Product precipitates upon acidification.

Step 2: Selective

-Bromination (The Critical Step)

This step requires precise temperature control to prevent decarboxylation of the product in situ.

  • Reagents:

    • 1,2-Benzisoxazole-3-acetic acid (10.0 g, 56.5 mmol)

    • Acetic Acid (Glacial, 40 mL)

    • Bromine (

      
      , 9.0 g, 56.5 mmol)
      
  • Apparatus: 3-neck round bottom flask, addition funnel, thermometer, reflux condenser with caustic scrubber (for HBr).

Methodology:

  • Dissolution: Suspend the starting acetic acid derivative in glacial acetic acid at room temperature (20–25°C).

  • Addition: Add liquid bromine dropwise over 30 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature below 45°C . Higher temperatures accelerate premature decarboxylation.

  • Reaction: Stir at 40–45°C for 2–3 hours. The red color of bromine should fade to a light orange/yellow.

  • Quench: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: The target 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid will precipitate as a light yellow solid. Filter, wash with cold water to remove residual acid/HBr, and dry under vacuum at ambient temperature (do not heat).

  • Yield: Expected 85–90%.

Validation Criteria:

  • TLC: Shift in

    
     compared to non-brominated precursor.
    
  • Visual: Loss of deep bromine color indicates consumption of reagent.

Reactivity & Applications (Zonisamide Pathway)

The primary utility of this compound is its conversion to 3-(bromomethyl)-1,2-benzisoxazole via decarboxylation. This bromomethyl species is the direct precursor to Zonisamide.

Pathway Diagram

The following flowchart maps the transformation from the bromoacid to the final drug substance.

ReactionPathway Start 2-(Benzo[d]isoxazol-3-yl)- 2-bromoacetic acid (Target Compound) Inter1 3-(Bromomethyl)- 1,2-benzisoxazole Start->Inter1 Decarboxylation (Reflux/H2SO4 or Heat) Inter2 Benzo[d]isoxazol-3-yl- methanesulfonic acid (Na salt) Inter1->Inter2 Sulfonation (Na2SO3) Final Zonisamide (Anticonvulsant) Inter2->Final 1. POCl3 (Chlorination) 2. NH3 (Ammonolysis)

Figure 2: The synthetic lineage from the target bromoacid to Zonisamide.[2] The decarboxylation step is often performed immediately after bromination without isolating the acid in large-scale manufacturing.

Alternative Applications

Beyond Zonisamide, the


-bromo acid functionality allows for:
  • Nucleophilic Substitution: Reaction with amines or thiols to generate diverse libraries of 3-substituted benzisoxazoles.

  • Esterification: Formation of esters to protect the acid while modifying the ring, followed by hydrolysis.

Safety & Handling Guidelines

Hazard Classification:

  • Skin/Eye Corrosive:

    
    -Halo acids are potent irritants and can cause severe burns.
    
  • Lachrymator: Vapors may cause eye irritation and tearing.

  • Acute Toxicity: Harmful if swallowed (H302).

Storage Protocol:

  • Temperature: Store at 2–8°C.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen). Moisture can lead to hydrolysis; light can accelerate decomposition.

  • Container: Amber glass vials to prevent photolytic degradation.

References

  • Uno, H., et al. (1976). Studies on 3-Substituted 1,2-Benzisoxazoles.[3][4][5] Synthesis of Zonisamide. Chemical and Pharmaceutical Bulletin, 24(4), 632-643. Link

  • Dipharma S.p.A. (2007). Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.[6] U.S. Patent No.[6] 7,291,742.[6] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6227, Bromoacetic acid (General Reactivity Reference).Link

  • Sigma-Aldrich. (2024).[7] Product Specification: 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid.[1][7]Link[1]

Sources

Technical Guide: CAS 37924-67-7 (α-Bromo-1,2-benzisoxazole-3-acetic Acid)

[1][2][3]

Executive Summary

CAS 37924-67-7 , chemically identified as α-Bromo-1,2-benzisoxazole-3-acetic acid (or 2-(1,2-benzisoxazol-3-yl)-2-bromoacetic acid), is a critical synthetic intermediate used primarily in the pharmaceutical manufacturing of Zonisamide (a sulfonamide anticonvulsant approved for adjunctive therapy in partial seizures).

This compound represents a transient but pivotal "bridge" molecule in the process chemistry of benzisoxazole derivatives. It is formed via the bromination of 1,2-benzisoxazole-3-acetic acid and typically undergoes subsequent decarboxylation to yield 3-(bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9), the direct precursor to the Zonisamide side chain.

Therapeutic Relevance:

  • Target API: Zonisamide (Zonegran).

  • Drug Class: Anticonvulsant / Carbonic Anhydrase Inhibitor.

  • Mechanism: Blockade of voltage-sensitive sodium and T-type calcium channels.

Physicochemical Profile

The following data consolidates the physical properties of CAS 37924-67-7.[1] Note that as a reactive process intermediate, it is often generated in situ or isolated as a crude solid before immediate downstream processing.

Table 1: Key Chemical Identifiers & Properties
PropertySpecification
CAS Number 37924-67-7
Chemical Name α-Bromo-1,2-benzisoxazole-3-acetic acid
Synonyms 2-(1,2-Benzisoxazol-3-yl)-2-bromoacetic acid; 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
Molecular Formula C

H

BrNO

Molecular Weight 256.05 g/mol
Appearance Light yellow to off-white crystalline solid
Melting Point Distinct solid phase; typically decomposes/decarboxylates upon heating >65°C
Solubility Soluble in Acetic Acid, Methanol, DMSO; Insoluble in Water
Stability Hygroscopic; Light-sensitive (degrades to liberate Br

or decarboxylates)
Solubility & Reactivity Context
  • Solvent Compatibility: The compound shows high solubility in glacial acetic acid, which is frequently the solvent of choice for its synthesis (bromination reaction).

  • Aqueous Instability: Like many α-halo acids, it is prone to hydrolysis or decarboxylation in aqueous environments, particularly at elevated temperatures or non-neutral pH.

  • Lipophilicity: The benzisoxazole core confers significant lipophilicity, while the carboxylic acid moiety allows for pH-dependent solubility manipulation (soluble in basic organic layers, though this risks degradation).

Synthesis & Process Chemistry

The generation of CAS 37924-67-7 is the first step in the "bromination-decarboxylation" sequence used to functionalize the C3 position of the benzisoxazole ring.

Reaction Pathway[4]
  • Precursor: 1,2-Benzisoxazole-3-acetic acid (CAS 4865-84-3).

  • Bromination: Reaction with molecular bromine (Br

    
    ) in acetic acid or dioxane to form CAS 37924-67-7 .
    
  • Decarboxylation: Heating the α-bromo acid facilitates the loss of CO

    
    , yielding 3-(bromomethyl)-1,2-benzisoxazole  (CAS 37924-85-9).
    
  • Functionalization: The bromomethyl derivative is then reacted with sodium bisulfite and POCl

    
     to form the sulfonyl chloride, which is ammonolyzed to produce Zonisamide .
    
Experimental Methodology (General Protocol)
  • Step 1 (Bromination): Dissolve 1,2-benzisoxazole-3-acetic acid in glacial acetic acid. Add Br

    
     dropwise at 40–50°C. Stir until the color of bromine fades, indicating consumption.
    
  • Step 2 (Isolation/Conversion): The mixture is often heated to reflux to drive the decarboxylation immediately, converting the transient CAS 37924-67-7 directly into the more stable bromomethyl derivative (CAS 37924-85-9), which crystallizes upon cooling or water addition.

Visualization: Zonisamide Synthesis Pathway

Zonisamide_SynthesisStart1,2-Benzisoxazole-3-acetic acid(CAS 4865-84-3)Intermediateα-Bromo-1,2-benzisoxazole-3-acetic acid(CAS 37924-67-7)Start->IntermediateBr2 / AcOHBrominationProduct13-(Bromomethyl)-1,2-benzisoxazole(CAS 37924-85-9)Intermediate->Product1-CO2Decarboxylation (Heat)SulfonateSulfonate IntermediateProduct1->SulfonateNaHSO3ZonisamideZonisamide(CAS 68291-97-4)Sulfonate->Zonisamide1. POCl32. NH3

Caption: Synthetic route from benzisoxazole precursor to Zonisamide, highlighting the transient role of CAS 37924-67-7.

Handling & Safety (E-E-A-T)

As a halogenated organic acid, CAS 37924-67-7 poses specific safety risks that must be managed in a research or industrial setting.

Hazard Identification
  • Corrosivity: α-Bromo acids are potent irritants and can cause severe skin and eye burns. They are lachrymators (tear-inducing).

  • Toxicity: Harmful if swallowed. The bromine moiety can hydrolyze to form HBr, adding an inhalation hazard.

Storage & Stability Protocols
  • Temperature: Store at 2–8°C (Refrigerated). Room temperature storage may accelerate decarboxylation.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation.

  • Container: Amber glass vials to protect from light.

References

  • US Patent 2005/0267074 A1 . Process for the preparation of 1,2-benzisoxazole derivatives. (Describes the bromination and decarboxylation sequence). Link

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives.[2] 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Zonisamide Intermediates. Link

  • Alfa Chemistry . 3-(Bromomethyl)-1,2-benzisoxazole Properties & Synthesis. (Provides data on the downstream product CAS 37924-85-9). Link

Technical Guide: Role of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic Acid in Zonisamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and critical application of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid (often referred to as


-bromo-BOA) in the manufacturing of Zonisamide.


-Bromo Intermediate

Executive Summary

In the synthesis of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid serves as a pivotal, albeit often transient, intermediate in the "Bromination-Decarboxylation" pathway . Unlike modern direct sulfonation routes, this pathway utilizes the bromoacetic acid derivative to facilitate a chain-shortening decarboxylation. This transformation converts the two-carbon acetic acid side chain of the precursor (1,2-benzisoxazole-3-acetic acid, BOA) into a reactive bromomethyl group, enabling subsequent nucleophilic substitution to form the methanesulfonate core.

This guide analyzes the mechanistic causality of this intermediate, provides a self-validating experimental protocol for its generation and consumption, and outlines the critical quality attributes (CQAs) necessary for impurity control.

Mechanistic Role in the Synthetic Pathway

The synthesis of Zonisamide presents a specific challenge: installing a sulfonamide group on a methyl carbon attached to the benzisoxazole ring. The starting material, 1,2-benzisoxazole-3-acetic acid (BOA), possesses a two-carbon side chain (


).

The role of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is to function as the activation switch for oxidative decarboxylation.

The Chemical Cascade
  • Activation: The

    
    -carbon of BOA is brominated.[1] The electron-withdrawing nature of the bromine atom weakens the adjacent C-C bond of the carboxyl group.
    
  • Chain Shortening (Decarboxylation): Under thermal conditions, the bromoacetic acid derivative undergoes decarboxylation. The bromine atom stabilizes the transition state, facilitating the loss of

    
    .
    
  • Functionalization: The result is 3-(bromomethyl)-1,2-benzisoxazole , a highly reactive alkyl halide ready for nucleophilic attack by sodium sulfite (

    
    ).
    
Pathway Comparison
FeatureBromination-Decarboxylation RouteDirect Sulfonation Route (Modern)
Key Intermediate 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid 1,2-Benzisoxazole-3-methanesulfonic acid
Mechanism Radical/Electrophilic Halogenation

Decarboxylation
Electrophilic Aromatic Substitution (Sulfonation)
Reagents Bromine (

), Dioxane/Ether
Chlorosulfonic Acid (

), Dioxane
By-products

, HBr
Sulfuric acid waste, disulfonated impurities
Utility High specificity for mono-functionalizationEconomical, but risk of ring sulfonation

Experimental Protocol: Synthesis and Conversion

Safety Warning: This protocol involves the use of Bromine (


) and the generation of alkyl bromides, which are potent lachrymators and alkylating agents. All operations must be performed in a high-efficiency fume hood.
Stage 1: -Bromination of BOA

Objective: Selective bromination of the methylene bridge without ring bromination.

  • Reagents:

    • 1,2-Benzisoxazole-3-acetic acid (BOA): 1.0 eq

    • Bromine (

      
      ): 1.05 eq
      
    • 1,4-Dioxane (Solvent): 10 Volumes

    • Acetic Acid (Catalyst): 0.1 Volumes

  • Procedure:

    • Dissolution: Charge BOA and 1,4-dioxane into a glass-lined reactor. Stir until fully dissolved at 25°C.

    • Addition: Add Acetic Acid. Cool the mixture to 10–15°C to suppress ring bromination.

    • Bromination: Dropwise add the solution of Bromine in Dioxane over 60 minutes. Maintain internal temperature

      
      .
      
      • Mechanistic Note: The slow addition prevents high local concentrations of

        
        , which could lead to bromination of the benzene ring (impurity generation).
        
    • Monitoring: Monitor reaction progress via HPLC. The target is the conversion of BOA to 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid .

      • Stop Criteria: < 2.0% unreacted BOA.

Stage 2: Decarboxylation to 3-Bromomethyl-1,2-benzisoxazole

Objective: Thermal removal of


 to generate the alkyl bromide.
  • Procedure:

    • Heating: Slowly raise the temperature of the reaction mixture from Stage 1 to reflux (approx. 100–105°C).

    • Gas Evolution: Observe the evolution of

      
       gas. Ensure the condenser is efficient to reflux the solvent while venting gas through a scrubber (NaOH trap).
      
    • Completion: Reflux for 2–4 hours. The 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is unstable at this temperature and converts quantitatively to 3-bromomethyl-1,2-benzisoxazole.

    • Isolation: Cool to 20°C. Quench with aqueous sodium bisulfite to remove trace bromine. Extract with Ethyl Acetate or proceed directly to sulfonation if using a biphasic system.

Stage 3: Conversion to Sulfonate (Zonisamide Precursor)
  • Reagents: Sodium Sulfite (

    
    ), Water.[2]
    
  • Action: The isolated 3-bromomethyl intermediate is refluxed with aqueous sodium sulfite. The bromine is displaced by the sulfite group (

    
    ), yielding Sodium 1,2-benzisoxazole-3-methanesulfonate (BOS-Na).[3]
    

Critical Quality Attributes (CQAs) & Impurity Control

The quality of the final drug substance depends heavily on controlling the behavior of the bromoacetic acid intermediate.

Impurity / RiskOriginControl Strategy
Ring-Brominated Species Over-bromination during Stage 1.Maintain low temperature (< 20°C) during

addition. Use stoichiometric

(1.05 eq max).
Unreacted BOA Incomplete bromination.Ensure adequate reaction time. Unreacted BOA will not decarboxylate easily and will carry over as a difficult-to-remove acid impurity.
Hydrolysis Products Moisture reacting with the bromo-acid.Use anhydrous 1,4-Dioxane. The bromoacetic acid moiety is susceptible to hydrolysis to the

-hydroxy acid.
Dimer Formation Radical coupling during decarboxylation.Maintain efficient agitation and inert atmosphere (

) to suppress radical side-reactions.

Visualizing the Reaction Pathway

The following diagram illustrates the specific role of the bromoacetic acid derivative as the branching point for decarboxylation.

Zonisamide_Synthesis cluster_legend Reaction Phase BOA 1,2-Benzisoxazole-3-acetic acid (BOA) BromoAcid 2-(Benzo[d]isoxazol-3-yl)- 2-bromoacetic acid (The Intermediate) BOA->BromoAcid Bromination (Br2, Dioxane, <20°C) BromoMethyl 3-Bromomethyl- 1,2-benzisoxazole BromoAcid->BromoMethyl Decarboxylation (-CO2, Reflux) BOS_Na Sodium 1,2-benzisoxazole- 3-methanesulfonate (BOS-Na) BromoMethyl->BOS_Na Nucleophilic Sub. (Na2SO3) Zonisamide Zonisamide (Final Drug) BOS_Na->Zonisamide 1. POCl3 (Chlorination) 2. NH3 (Amidation)

Caption: The "Bromination-Decarboxylation" pathway highlighting the transient bromoacetic acid intermediate.

References

  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1, 2-benzisoxazole derivatives.[1][2][3][4][5][6][7][8][9][10][11] VI. Synthesis of 3-(sulfamoylmethyl)-1, 2-benzisoxazole derivatives and their anticonvulsant activities. Chemical and Pharmaceutical Bulletin , 27(7), 1682-1687. Link

  • Uno, H., & Kurokawa, M. (1978).[8] Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives.[1][2][3][4][5][6][7][8][9][10][11] V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid. Chemical and Pharmaceutical Bulletin , 26(11), 3498-3503. Link

  • Uno, H., et al. (1979). Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same. US Patent 4,172,896 .[1][2][4][6][12] Dainippon Pharmaceutical Co.[2][4][6][12] Link

  • Adger, B. M., et al. (2007).[1] Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. US Patent 7,291,742 .[1] Dipharma S.P.A.[6] Link

  • Chem-Impex Intern

    
    -Bromo-1,2-benzisoxazole-3-acetic acid Product Page. Chem-Impex . Link
    

Sources

Technical Guide: Alpha-Bromination of Benzisoxazole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the alpha-bromination mechanism of 1,2-benzisoxazole-3-acetic acid (BIAA), a critical intermediate in the synthesis of the anticonvulsant Zonisamide.

Part 1: Strategic Context & Application

1,2-Benzisoxazole-3-acetic acid (BIAA) serves as the primary scaffold for the synthesis of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).[1] The transformation of BIAA into the active pharmaceutical ingredient requires the functionalization of the alpha-methylene carbon.

The most efficient synthetic route involves electrophilic alpha-bromination followed by decarboxylation to yield 3-(bromomethyl)-1,2-benzisoxazole . This bromomethyl intermediate is subsequently sulfonated and aminated to produce Zonisamide.

Key Reaction Pathway[1][2]
  • Substrate: 1,2-Benzisoxazole-3-acetic acid (BIAA).[2]

  • Reagent: Bromine (

    
    ) in Glacial Acetic Acid (AcOH) or Dioxane.
    
  • Intermediate:

    
    -Bromo-1,2-benzisoxazole-3-acetic acid.[3]
    
  • Product: 3-(Bromomethyl)-1,2-benzisoxazole (via thermal decarboxylation).[3]

Part 2: Mechanistic Analysis

The conversion proceeds through an ionic mechanism governed by acid-catalyzed enolization, rather than a free-radical pathway. This distinction is critical for process control, as it dictates the exclusion of light and radical initiators to prevent side reactions.

Step 1: Acid-Catalyzed Enolization

The 1,2-benzisoxazole ring is electron-withdrawing, increasing the acidity of the C3-methylene protons. In the presence of glacial acetic acid (and HBr generated in situ), BIAA undergoes tautomerization to form the enol intermediate.

  • Causality: The protonation of the carbonyl oxygen lowers the activation energy for the deprotonation of the alpha-carbon.

  • Stability Note: The benzisoxazole ring is sensitive to base (Kemp elimination); therefore, acidic conditions are essential to maintain ring integrity.

Step 2: Electrophilic Bromination

The enol species acts as a nucleophile, attacking the diatomic bromine (


). This restores the carbonyl bond and installs the bromine atom at the alpha position.


Step 3: Thermal Decarboxylation

The resulting


-bromo acid is thermally unstable. The presence of the electron-withdrawing bromine atom and the benzisoxazole heterocycle facilitates the loss of carbon dioxide (

). This step is typically driven by reflux in a non-polar solvent (e.g., toluene).
Pathway Visualization

BrominationMechanism BIAA 1,2-Benzisoxazole-3-acetic Acid (Substrate) Enol Enol Intermediate (Nucleophile) BIAA->Enol AcOH/H+ (Tautomerization) BromoAcid α-Bromo-1,2-benzisoxazole-3-acetic Acid (Unstable Intermediate) Enol->BromoAcid Br2 (Electrophilic Attack) Product 3-(Bromomethyl)-1,2-benzisoxazole (Target Precursor) BromoAcid->Product Δ (Decarboxylation, -CO2)

Caption: Sequential mechanism transforming BIAA to the bromomethyl precursor via enolization and decarboxylation.[1][3][4][5][6][7]

Part 3: Experimental Protocol

This protocol is derived from the foundational work in Chem. Pharm. Bull. and optimized for reproducibility.

Reagents & Equipment[4][9]
  • Substrate: 1,2-Benzisoxazole-3-acetic acid (BIAA).[2]

  • Brominating Agent: Bromine (

    
    ) liquid.
    
  • Solvent: Glacial Acetic Acid (AcOH) for bromination; Toluene for decarboxylation.

  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, gas trap (for HBr/Br2 fumes).

Step-by-Step Methodology
Phase 1: Alpha-Bromination
  • Dissolution: Dissolve 0.1 mol of BIAA in 100 mL of glacial acetic acid in a reactor equipped with a stirrer and dropping funnel.

  • Addition: Heat the solution to 40–50°C . Slowly add 0.105 mol of Bromine (

    
    ) dropwise over 30 minutes.
    
    • Observation: The red color of bromine should dissipate as it reacts, indicating enol consumption.

  • Reaction: Stir at 50°C for 2–4 hours. Monitor via TLC or HPLC for the consumption of BIAA.

  • Isolation: Pour the reaction mixture into ice-water. The

    
    -bromo acid precipitate may form, or the mixture can be extracted with ethyl acetate.
    
    • Note: Often, the crude

      
      -bromo acid is used directly in the next step without extensive purification to prevent premature degradation.
      
Phase 2: Decarboxylation
  • Suspension: Suspend the crude

    
    -bromo-1,2-benzisoxazole-3-acetic acid in Toluene (approx. 5-6 volumes).
    
  • Reflux: Heat the mixture to reflux (

    
    ).
    
  • Duration: Maintain reflux for 12–18 hours. Evolution of

    
     gas will be observed.
    
  • Work-up: Evaporate the toluene under reduced pressure. Dissolve the residue in Dichloromethane (DCM).

  • Purification: Wash the DCM solution with saturated Sodium Bicarbonate (

    
    ) to remove unreacted acid. Dry over 
    
    
    
    and concentrate.
  • Crystallization: Recrystallize from Ether/Hexane to obtain pure 3-(bromomethyl)-1,2-benzisoxazole.

Data Summary Table
ParameterSpecificationNotes
Reaction Type Electrophilic Substitution / DecarboxylationIonic mechanism (via Enol).
Temperature 50°C (Bromination) / 110°C (Decarboxylation)Control temp to avoid ring opening.
Yield 60–75% (Overall)Dependent on dryness of solvents.
Melting Point 64–66°CFor 3-(bromomethyl)-1,2-benzisoxazole.[3]
Appearance White to off-white crystalline solidTurns yellow if traces of

remain.

Part 4: Safety & Self-Validating Systems

Critical Safety Warnings
  • Lachrymator Hazard: 3-(Bromomethyl)-1,2-benzisoxazole is a potent alkylating agent and lachrymator. All operations must be performed in a high-efficiency fume hood.

  • Ring Stability: Avoid strong bases (e.g., NaOH, KOH) during the work-up of the intermediate, as the isoxazole ring is prone to Kemp elimination (cleavage of the N-O bond). Use mild bases like

    
    .
    
Process Validation Checks
  • Colorimetric Endpoint: During bromination, the persistence of the red bromine color indicates the reaction has stalled or the enolization is rate-limiting. If color persists, add a catalytic amount of HBr to accelerate enolization.

  • Gas Evolution: During Phase 2, the cessation of bubbling (

    
    ) serves as a physical endpoint for the decarboxylation step.
    

References

  • Uno, H., Kurokawa, M., Natsuka, K., Yamato, Y., & Nishimura, H. (1976).[8] Studies on 3-Substituted 1,2-Benzisoxazole Derivatives.[1][2][3][5][6][7][8][9] Synthesis of 3-bromomethyl-1,2-benzisoxazole. Chemical & Pharmaceutical Bulletin, 24(4), 632–643.

  • Dainippon Pharmaceutical Co., Ltd. (1979). Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same. US Patent 4,172,896.[1]

  • PrepChem. Synthesis of 3-bromomethyl-1,2-benzisoxazole.

Sources

The Stability of α-Bromo Acids with Benzisoxazole Rings: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity and a Privileged Scaffold

The benzisoxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1][2] Its aromaticity confers a degree of stability, making it an attractive building block in drug design.[1] Concurrently, α-bromo acids are highly valuable synthetic intermediates due to the reactivity of the bromine atom, which allows for a variety of subsequent chemical modifications.[3][4][5] The combination of these two moieties in a single molecule, α-bromo acids containing benzisoxazole rings, presents a unique set of opportunities and challenges in drug development.[6] While their inherent reactivity is beneficial for synthesis, it also raises critical questions about their stability, which is a key determinant of a drug candidate's viability, safety, and shelf-life.

This technical guide provides an in-depth analysis of the stability of α-bromo acids containing benzisoxazole rings. As a Senior Application Scientist, the aim is to offer not just a list of facts, but a cohesive understanding of the underlying chemical principles, practical experimental approaches for stability assessment, and the rationale behind these methodologies.

I. Fundamental Principles of Chemical Stability

The overall stability of an α-bromo acid containing a benzisoxazole ring is a composite of the intrinsic stabilities of the benzisoxazole ring system, the α-bromo acid functional group, and any potential interactions between them.

A. The Benzisoxazole Ring: An Aromatic Fortress with Potential Weaknesses

The 1,2-benzisoxazole ring system is an aromatic heterocycle, which generally implies significant stability.[1] However, this stability is not absolute and can be influenced by several factors:

  • pH: The isoxazole ring can be susceptible to base-catalyzed ring opening. For instance, the anti-inflammatory drug leflunomide, which contains an isoxazole ring, demonstrates noticeable decomposition at basic pH (pH 10), with the rate of degradation increasing with temperature.[7] While leflunomide is not a benzisoxazole, this provides a relevant model for the potential lability of the isoxazole N-O bond under alkaline conditions.

  • Substituents: The electronic properties of substituents on the benzisoxazole ring can impact its stability. Electron-withdrawing groups can influence the electron density of the ring and potentially affect its susceptibility to nucleophilic attack.[2]

  • Photostability: Aromatic systems can be susceptible to photodegradation. While specific data on benzisoxazoles is limited in the initial search, it is a parameter that should be considered during forced degradation studies.[8]

B. The α-Bromo Acid Moiety: A Highly Reactive Functional Group

The α-bromo acid is characterized by a bromine atom attached to the carbon adjacent to a carboxylic acid group.[5] This arrangement leads to high reactivity, which is a double-edged sword:

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to SN2 reactions.[4] This reactivity is synthetically useful but also a primary pathway for degradation in the presence of nucleophiles (e.g., water, buffers).

  • Elimination Reactions: Under certain conditions, α-bromo acids can undergo elimination to form α,β-unsaturated carboxylic acids.[3]

  • Decarboxylation: While not as common, elevated temperatures can potentially lead to decarboxylation, especially if the resulting carbanion is stabilized.

  • Hydrolysis: The carboxylic acid group itself can participate in reactions, but the primary instability of this moiety stems from the α-bromine.

The following diagram illustrates the key reactive sites and potential degradation pathways for a generic α-bromo acid containing a benzisoxazole ring.

G cluster_molecule α-Bromo Acid with Benzisoxazole Ring cluster_degradation Potential Degradation Pathways Benzisoxazole Benzisoxazole Ring AlphaCarbon α-Carbon-Br Benzisoxazole->AlphaCarbon Linker RingOpening Benzisoxazole Ring Opening (e.g., high pH) Benzisoxazole->RingOpening Carboxyl Carboxylic Acid AlphaCarbon->Carboxyl SN2 Nucleophilic Substitution at α-Carbon (hydrolysis) AlphaCarbon->SN2 Elimination Elimination to form α,β-unsaturated acid AlphaCarbon->Elimination Decarboxylation Decarboxylation (e.g., heat) Carboxyl->Decarboxylation

Caption: Key reactive sites and potential degradation pathways.

II. Experimental Assessment of Stability: A Forced Degradation Approach

To rigorously evaluate the stability of α-bromo acids containing benzisoxazole rings, a forced degradation (or stress testing) study is indispensable.[9][10][11] The goal of these studies is to accelerate the degradation process to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[12][13]

A. Rationale for Forced Degradation

Forced degradation studies are a regulatory requirement (ICH Q1A) and provide critical information for:

  • Elucidating Degradation Pathways: Understanding how the molecule degrades under various stress conditions.[11]

  • Identifying Degradation Products: Characterizing the chemical structures of impurities that may form during storage.

  • Developing Stability-Indicating Methods: Ensuring that the analytical method can accurately quantify the drug substance in the presence of its degradation products.[12]

  • Formulation and Packaging Development: Selecting excipients and packaging that minimize degradation.[13]

A typical forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[11]

B. Experimental Protocols for Forced Degradation Studies

The following are detailed, step-by-step methodologies for key forced degradation experiments.

1. Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)

  • Objective: To assess the susceptibility of the compound to hydrolysis.

  • Protocol:

    • Prepare stock solutions of the α-bromo acid containing a benzisoxazole ring in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • For acidic hydrolysis, add an aliquot of the stock solution to 0.1 N HCl.

    • For basic hydrolysis, add an aliquot of the stock solution to 0.1 N NaOH.

    • For neutral hydrolysis, add an aliquot of the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV and mass spectrometric detection (LC-MS).[10]

2. Oxidative Stability

  • Objective: To evaluate the compound's sensitivity to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound as described above.

    • Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature or a slightly elevated temperature.

    • Monitor the reaction for a specified period, taking samples at various time intervals.

    • Analyze the samples by RP-HPLC.

3. Photostability

  • Objective: To determine the compound's stability under exposure to light.

  • Protocol (as per ICH Q1B guidelines):

    • Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light.

    • The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by RP-HPLC.

4. Thermal Stability (Dry Heat)

  • Objective: To assess the stability of the compound in the solid state at elevated temperatures.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

    • Maintain a control sample at a lower temperature.

    • After a defined period (e.g., 24, 48, 72 hours), remove the samples.

    • Dissolve the samples in a suitable solvent and analyze by RP-HPLC.

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_stress Forced Degradation Conditions API API Sample (α-bromo acid with benzisoxazole) Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Neutral Neutral Hydrolysis (e.g., Water, 60°C) API->Neutral Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Photo Photolysis (ICH Q1B) API->Photo Thermal Thermal Stress (e.g., 80°C, solid) API->Thermal Analysis Analysis by Stability- Indicating Method (e.g., LC-MS) Acid->Analysis Base->Analysis Neutral->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Data Data Interpretation: - Degradation Pathways - Structure Elucidation of Degradants - Method Validation Analysis->Data

Caption: Workflow for a forced degradation study.

III. Data Interpretation and Presentation

The data generated from forced degradation studies should be systematically analyzed and presented.

A. Quantitative Analysis

A summary of the degradation under different stress conditions should be tabulated. This allows for a clear comparison of the compound's stability profile.

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradants
Acidic Hydrolysis0.1 N HCl24 h60°C[Insert Data][Insert Data]
Basic Hydrolysis0.1 N NaOH8 h60°C[Insert Data][Insert Data]
Neutral HydrolysisWater24 h60°C[Insert Data][Insert Data]
Oxidation3% H₂O₂24 hRT[Insert Data][Insert Data]
PhotolysisICH Q1B--[Insert Data][Insert Data]
Thermal (Solid)Dry Heat72 h80°C[Insert Data][Insert Data]

Note: The data in this table is illustrative and should be replaced with actual experimental results.

B. Structure Elucidation of Degradants

The identification of major degradation products is a critical outcome of forced degradation studies. Techniques such as LC-MS/MS and NMR are essential for this purpose.[10]

IV. Conclusion and Recommendations

The stability of α-bromo acids containing benzisoxazole rings is a multifaceted issue that requires a thorough understanding of the chemical properties of both the benzisoxazole scaffold and the α-bromo acid functionality. While the benzisoxazole ring is generally stable, it can be susceptible to degradation under basic conditions. The α-bromo acid moiety is inherently reactive and prone to nucleophilic substitution and other degradation pathways.

A systematic approach using forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress is essential for a comprehensive stability assessment. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe and effective drug product.

It is recommended that forced degradation studies be initiated early in the drug development process to allow for timely identification and mitigation of any stability-related risks.[11]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Fiveable. (2025, August 15). Alpha Bromination Definition. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71–88. Retrieved from [Link]

  • Mąkosza, M., & Wojciechowski, K. (2014). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry, 10, 1756–1765. Retrieved from [Link]

  • Pope, J. A., et al. (2001). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 29(4 Pt 1), 475-483. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Sasikumar, M., et al. (2018). Synthesis, characterization and pharmacological evaluation of some novel 1, 2-benzisoxazole derivatives. International Journal of Pharmaceutical Sciences and Research, 9(10), 4220-4228. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Chemia. (2021, April 20). The alpha-bromo compound series – Determining acidic or alkaline qualities. Retrieved from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. Retrieved from [Link]

  • Kumar, A., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(54), 33835-33850. Retrieved from [Link]

  • Bakulina, O., et al. (2020). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 2-20. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]

  • Tetrahedron Letters. (2021). Benzisoxazole core and benzoxazolopyrrolidine via HDDA-derived benzyne with PTIO/DMPO. Retrieved from [Link]

  • ResearchGate. (2017, March 31). (PDF) Degradation Pathway. Retrieved from [Link]

  • Environmental Science: Water Research & Technology. (2022). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Retrieved from [Link]

  • Environmental Science & Technology. (2018, March 2). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. Retrieved from [Link]

  • MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

Sources

2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Safety Profile, Handling, and Synthetic Context

Part 1: Executive Summary & Compound Identity

This guide provides a comprehensive technical analysis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid , a specialized intermediate often encountered in the structural modification of benzisoxazole derivatives (such as the anticonvulsant Zonisamide).

Crucial Safety Notice: As a specific Material Safety Data Sheet (MSDS) for this exact intermediate is rarely available in public commercial databases, this guide utilizes Structure-Activity Relationship (SAR) analysis. We derive safety protocols from the highly reactive


-bromo acid moiety and the benzisoxazole core. Treat this compound as a potent alkylating agent, lachrymator, and corrosive. 
Chemical Identification
PropertyDetail
Chemical Name 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
Synonyms

-Bromo-1,2-benzisoxazole-3-acetic acid; 3-(Bromo(carboxy)methyl)-1,2-benzisoxazole
Molecular Formula

Molecular Weight 256.05 g/mol
Structural Class

-Haloarylacetic acid; Benzisoxazole derivative
CAS Number Not Listed (Analog: 4865-84-3 for non-brominated precursor)
Part 2: Hazard Identification (GHS Classification)

Based on the functional group analysis of


-bromo acids (e.g., Bromoacetic acid, CAS 79-08-3) and benzisoxazoles, the following GHS classification is mandated for safe handling.

Signal Word: DANGER

Hazard Statements
  • H314: Causes severe skin burns and eye damage.[1][2][3][4] (High Confidence -

    
    -bromo acids are corrosive).[2][3][5]
    
  • H318: Causes serious eye damage.[2][3][4][5]

  • H301/H311: Toxic if swallowed or in contact with skin.[1]

  • H335: May cause respiratory irritation (Lachrymator).

  • H317: May cause an allergic skin reaction (Benzisoxazole moiety is a potential sensitizer).[1]

Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][5][6]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][2][6] Rinse skin with water [or shower].[1][2][3][5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses, if present and easy to do.[1][2][3][5] Continue rinsing.[2][3][5][6]

Part 3: Technical Safety & Handling Protocols
3.1 Stability and Reactivity
  • Thermal Stability: The benzisoxazole ring is generally stable up to ~150°C, but the

    
    -bromo carboxylic acid side chain is susceptible to decarboxylation at elevated temperatures. Do not heat above 100°C without solvent. 
    
  • Incompatibilities: Strong bases (triggers rapid dehydrohalogenation or ring opening), nucleophiles (amines, thiols), and reducing agents.

  • Moisture Sensitivity: Hygroscopic. The C-Br bond is hydrolytically unstable in the presence of moisture, releasing HBr (corrosive gas).

3.2 Storage Requirements
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) is required to prevent hydrolysis and oxidative degradation.

  • Container: Amber glass (light sensitive) with Teflon-lined cap.

3.3 Emergency Response Workflow

The following diagram outlines the decision logic for exposure response, prioritizing the neutralization of the alkylating hazard.

SafetyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin Skin Contact (Potential Alkylation) Type->Skin Eye Eye Contact (Lachrymator) Type->Eye Inhale Inhalation (Corrosive Vapors) Type->Inhale Action_Skin 1. Brush off dry powder 2. Flush water (15 min) 3. Do NOT neutralize w/ base Skin->Action_Skin Action_Eye 1. Force eyelids open 2. Flush water (15 min) 3. Ophthalmologist Consult Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. 100% Oxygen if dyspneic 3. Monitor for Edema Inhale->Action_Inhale Medical Medical Evaluation (Mention: Alpha-Halo Acid) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Critical response workflow for exposure to


-bromo benzisoxazole derivatives.
Part 4: Synthesis & Experimental Context

This compound is typically generated via the radical bromination of 1,2-benzisoxazole-3-acetic acid . Understanding this pathway is critical for controlling impurities (such as the dibromo derivative).

4.1 Synthesis Protocol (Hell-Volhard-Zelinsky Variant or Radical Bromination)

Objective: Selective monobromination at the


-carbon.

Reagents:

  • 1,2-Benzisoxazole-3-acetic acid (1.0 eq)[7]

  • N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (

    
    )
    
  • Catalytic AIBN (Azobisisobutyronitrile) or light initiation

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (Greener alternative)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the starting acid in the solvent.

  • Addition: Add NBS (1.05 eq) and AIBN (0.1 eq) under a nitrogen stream.

  • Initiation: Heat the mixture to reflux (approx. 75-80°C). The reaction is exothermic once initiated; monitor the color change (orange to pale yellow indicates consumption of bromine source).

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the shift in

    
     value (product is less polar than the starting acid).
    
  • Work-up: Cool to 0°C to precipitate succinimide byproduct. Filter.

  • Isolation: Concentrate the filtrate in vacuo. Caution: The residue is the crude

    
    -bromo acid. Do not distill (risk of decomposition). Recrystallize from cold toluene/hexane.
    
4.2 Reaction Pathway Diagram

SynthesisPathway Precursor 1,2-Benzisoxazole- 3-acetic acid (CAS 4865-84-3) Intermediate Radical Intermediate (Benzylic-like Radical) Precursor->Intermediate Initiation Reagents NBS / AIBN Reflux Reagents->Intermediate Product 2-(Benzo[d]isoxazol-3-yl)- 2-bromoacetic acid (Target) Intermediate->Product Propagation SideProduct Dibromo Derivative (Over-bromination) Product->SideProduct Excess NBS

Figure 2: Radical bromination pathway showing the critical step for monobromination selectivity.

Part 5: Toxicological & Ecological Data[4][7]
5.1 Toxicological Mechanism
  • Alkylating Potential: The

    
    -carbon, activated by both the carbonyl of the acid and the electron-withdrawing benzisoxazole ring, is highly electrophilic. It can alkylate DNA (guanine residues) and proteins (cysteine thiols), leading to cytotoxicity and potential mutagenicity.
    
  • Lachrymator Effect: Similar to bromoacetone or benzyl bromide, this compound interacts with TRPA1 channels in sensory nerves, causing intense tearing and respiratory distress.

5.2 Ecological Impact
  • Aquatic Toxicity: Very toxic to aquatic life (Acute 1). The bromine atom hydrolyzes to form bromide ions and acidic byproducts that alter local pH.

  • Degradability: Rapid hydrolysis in moist soil; however, the benzisoxazole ring is persistent.

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Bromoacetic Acid (CAS 79-08-3). Retrieved from [Link](Used as SAR anchor for alpha-bromo toxicity).

  • Uno, H., et al. (1976). Studies on 1,2-Benzisoxazole Derivatives. Chemical and Pharmaceutical Bulletin. (Foundational chemistry of the benzisoxazole acetic acid side chain).

Sources

Methodological & Application

Protocol for synthesizing 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid from 1,2-benzisoxazole-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid from its precursor, 1,2-benzisoxazole-3-acetic acid. This transformation is a critical step in the development of various bioactive molecules and pharmaceutical intermediates, where the introduction of a bromine atom at the α-position significantly enhances the compound's utility as a synthetic building block. The protocol herein is based on the principles of the Hell-Volhard-Zelinsky (HVZ) reaction, a robust and well-established method for the α-halogenation of carboxylic acids.[1][2] We will elucidate the reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss critical parameters for ensuring a successful, high-yield synthesis.

Introduction and Scientific Principle

2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a valuable intermediate in medicinal chemistry and organic synthesis.[3] The presence of the α-bromo group transforms the otherwise stable acetic acid moiety into a reactive electrophilic center, amenable to a wide range of nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it a key precursor for constructing more complex molecular architectures, including novel anti-inflammatory agents and compounds targeting neurological disorders.[3]

The synthesis from 1,2-benzisoxazole-3-acetic acid is achieved via an α-bromination reaction. Direct bromination of the α-carbon of a carboxylic acid is generally not feasible because carboxylic acids do not readily form the necessary enol or enolate intermediates.[4] The Hell-Volhard-Zelinsky (HVZ) reaction circumvents this limitation by first converting the carboxylic acid into a more reactive acyl halide derivative, which readily enolizes.[1][5]

The HVZ reaction mechanism proceeds through four key stages:[6]

  • Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine, converts the carboxylic acid into its corresponding acyl bromide.[7][8]

  • Enolization: The acyl bromide, being more reactive than the parent acid, tautomerizes to form an enol intermediate.[7][4]

  • α-Bromination: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂) to install a bromine atom at the α-position, yielding an α-bromo acyl bromide.[6]

  • Hydrolysis/Exchange: The α-bromo acyl bromide is subsequently hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid product.[6] Alternatively, it can react with unreacted starting material to regenerate the acyl bromide intermediate, thus propagating the catalytic cycle.[7][8]

Reaction Workflow and Mechanism

The overall transformation and the catalytic cycle of the Hell-Volhard-Zelinsky reaction are depicted below.

HVZ_Reaction cluster_main Overall Reaction cluster_mechanism Reaction Mechanism Start 1,2-Benzisoxazole-3-acetic acid Product 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid Start->Product 1. P (cat.), Br₂ 2. H₂O Acid Carboxylic Acid (Starting Material) AcylBromide Acyl Bromide Acid->AcylBromide + PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcyl α-Bromo Acyl Bromide Enol->AlphaBromoAcyl + Br₂ AlphaBromoAcyl->AcylBromide + Carboxylic Acid (Catalytic Cycle) FinalProduct α-Bromo Carboxylic Acid (Final Product) AlphaBromoAcyl->FinalProduct + H₂O (Workup)

Caption: Hell-Volhard-Zelinsky Reaction Pathway.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.Recommended PurityNotes
1,2-Benzisoxazole-3-acetic acid2971-31-5177.16 g/mol >98%Starting material. Must be dry.
Red Phosphorus7723-14-030.97 g/mol AmorphousCatalyst.
Bromine (Br₂)7726-95-6159.81 g/mol >99.5%Extremely toxic and corrosive.
Chloroform (CHCl₃), Anhydrous67-66-3119.38 g/mol >99.8%Reaction solvent.
Sodium Bisulfite (NaHSO₃)7631-90-5104.06 g/mol ACS GradeFor quenching excess bromine.
Dichloromethane (DCM)75-09-284.93 g/mol ACS GradeExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol GranularDrying agent.
Deionized Water (H₂O)7732-18-518.02 g/mol -For workup.
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet to a scrubbing trap (e.g., sodium thiosulfate solution)

  • Pressure-equalizing dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber), safety goggles, face shield, lab coat. All operations involving bromine must be performed in a certified chemical fume hood.

Detailed Experimental Protocol

WARNING: This procedure involves highly hazardous materials. A thorough risk assessment must be conducted prior to starting. Handle bromine with extreme caution in a well-ventilated chemical fume hood.

Step 1: Reaction Setup

  • Assemble the reaction apparatus in a chemical fume hood. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.

  • Connect the top of the reflux condenser to a gas outlet tube leading to a beaker containing a saturated solution of sodium thiosulfate or sodium bisulfite to neutralize any escaping HBr gas and bromine vapors.

Step 2: Charging Reactants

  • To the reaction flask, add 1,2-benzisoxazole-3-acetic acid (10.0 g, 56.4 mmol) and red phosphorus (0.26 g, 8.4 mmol).

  • Add 100 mL of anhydrous chloroform to the flask to create a suspension.

  • In the dropping funnel, carefully place bromine (10.8 g, 3.5 mL, 67.7 mmol). CAUTION: Bromine is highly corrosive and toxic. Perform this transfer in the fume hood with appropriate PPE.

Step 3: Reaction Execution

  • Begin stirring the suspension in the reaction flask.

  • Slowly add the bromine from the dropping funnel to the stirred suspension over a period of 45-60 minutes. The reaction is exothermic, and a gentle reflux may be observed. Maintain control over the addition rate to prevent an uncontrolled reaction.

  • After the addition is complete, gently heat the reaction mixture to a steady reflux (approx. 60-65 °C) using the heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the reddish-brown bromine color.

Step 4: Work-up and Product Isolation

  • After the reaction period, cool the flask to room temperature and then further cool in an ice-water bath.

  • Carefully and slowly add 50 mL of deionized water to the reaction mixture to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide.

  • To decolorize the solution and neutralize any remaining bromine, add a 10% aqueous solution of sodium bisulfite dropwise until the reddish-brown color disappears completely.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Separate the organic (chloroform) layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane (DCM).

  • Combine all organic extracts and wash them once with 50 mL of deionized water, followed by 50 mL of brine.

  • Dry the combined organic layer over anhydrous sodium sulfate for at least 30 minutes.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification

  • Purify the crude solid by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Data Summary and Characterization

ParameterValue
Starting Material 1,2-Benzisoxazole-3-acetic acid
Molecular Weight177.16 g/mol
Product 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
Molecular Weight256.06 g/mol
Theoretical Yield14.4 g (based on 10.0 g starting material)
Typical Experimental Yield75-85%
AppearanceOff-white to pale yellow crystalline solid

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a singlet for the α-proton in the starting material to be absent in the product, replaced by a new signal if a chiral center is formed and diastereomers are present, or simply gone. Aromatic protons of the benzisoxazole ring will be visible.

  • ¹³C NMR: Confirmation of the carbon skeleton and the shift of the α-carbon signal upon bromination.

  • Mass Spectrometry (MS): Observation of the molecular ion peak (M⁺) and the characteristic isotopic pattern for a monobrominated compound (M⁺ and M+2 peaks in ~1:1 ratio).

  • Infrared (IR) Spectroscopy: Presence of a strong carbonyl (C=O) stretch for the carboxylic acid.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate or is very sluggish. Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried. Use anhydrous solvents and dry starting material.
Low product yield. Incomplete reaction; loss of product during workup/extraction.Extend the reflux time. Ensure efficient extraction by performing multiple extractions with the organic solvent. Optimize the recrystallization solvent system to minimize loss.
Dark, tarry crude product. Reaction temperature was too high, leading to decomposition.Maintain a gentle, controlled reflux. Avoid overheating.
Product contains starting material. Insufficient brominating agent or reaction time.Ensure stoichiometric or a slight excess of bromine is used. Increase the reflux time and monitor by TLC if possible.

Conclusion

The protocol detailed in this application note describes a reliable and scalable method for the synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid using the Hell-Volhard-Zelinsky reaction. By carefully controlling reaction conditions, particularly moisture and temperature, this procedure provides good yields of a key synthetic intermediate. The successful execution of this protocol enables researchers to access a versatile building block crucial for the advancement of various programs in drug discovery and organic synthesis.

References

  • Fiveable. (2025, August 15). Synthesis of alpha-halo acids.
  • Wikipedia. α-Halo carboxylic acids and esters.
  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids.
  • JoVE. (2025, May 22). α-Halogenation of Carboxylic Acid Derivatives: Overview.
  • Chem-Impex. α-Bromo-1,2-benzisoxazole-3-aceticacid.
  • Michigan State University Chemistry. Carboxyl Reactivity.
  • Cambridge University Press. Hell-Volhard-Zelinsky Reaction.
  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction.
  • Alfa Chemistry. Hell-Volhard-Zelinsky Reaction.
  • Wikipedia. Hell–Volhard–Zelinsky halogenation.
  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction.
  • BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.

Sources

Synthesis of 3-bromomethyl-1,2-benzisoxazole via bromoacetic acid intermediate

Application Note: Synthesis of 3-Bromomethyl-1,2-Benzisoxazole via -Bromoacetic Acid Derivative Intermediate

Executive Summary

This application note details the optimized synthesis of 3-bromomethyl-1,2-benzisoxazole (CAS: 37924-85-9) , a critical pharmacophore in the manufacturing of antipsychotic agents such as Risperidone and Paliperidone, as well as the anticonvulsant Zonisamide.

While various routes exist, this guide focuses on the high-fidelity Decarboxylative Bromination pathway. This method proceeds via the 1,2-benzisoxazole-3-acetic acid (BIAA) precursor, which is functionalized to an


-bromoacetic acid intermediate

Retrosynthetic Logic & Mechanism

The synthesis addresses the challenge of installing a labile bromomethyl group at the 3-position of the benzisoxazole ring. Direct halogenation of 3-methyl-1,2-benzisoxazole often leads to over-bromination (dibromomethyl species) or ring cleavage.

The "Bromoacetic Acid" strategy circumvents this by utilizing the carboxylic acid moiety as a leaving group. The pathway consists of two distinct phases:[1][2][3][4]

  • Ring Construction: Transformation of 4-hydroxycoumarin to 1,2-benzisoxazole-3-acetic acid (BIAA).

  • Functional Group Modification:

    
    -Bromination of BIAA to form 
    
    
    -bromo-1,2-benzisoxazole-3-acetic acid
    , followed by thermal decarboxylation to yield the target.
Reaction Pathway Diagram[3]

GStart4-HydroxycoumarinInter11,2-Benzisoxazole-3-acetic acid (BIAA)Start->Inter1NH2OH·HClNaOAc, RefluxInter2α-Bromo-1,2-benzisoxazole-3-acetic acid(The 'Bromoacetic' Intermediate)Inter1->Inter2Br2 or NBSAcOH/TolueneTarget3-Bromomethyl-1,2-benzisoxazoleInter2->TargetThermalDecarboxylation(-CO2)

Caption: Step-wise transformation from coumarin precursor to bromomethyl target via the critical

Critical Reagents & Safety Profile

Safety Warning: 3-Bromomethyl-1,2-benzisoxazole is a potent lachrymator and skin irritant. All operations must be conducted in a properly functioning fume hood.

ReagentRoleCASHazards
1,2-Benzisoxazole-3-acetic acid Precursor4865-85-4Irritant
Bromine (

)
Brominating Agent7726-95-6Corrosive, Toxic, Oxidizer
Acetic Acid (Glacial) Solvent/Catalyst64-19-7Corrosive, Flammable
Toluene Solvent (Decarboxylation)108-88-3Flammable, Reprotoxic
Sodium Bicarbonate Quench/Wash144-55-8Irritant

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor (1,2-Benzisoxazole-3-acetic acid)

Note: If starting material is commercially available, skip to Phase 2.

Rationale: This step converts the lactone ring of 4-hydroxycoumarin into the benzisoxazole core via nucleophilic attack by hydroxylamine.

  • Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge: Add 4-Hydroxycoumarin (16.2 g, 100 mmol) and Sodium Acetate (41.0 g, 500 mmol) to Water (300 mL).

  • Addition: Add Hydroxylamine Hydrochloride (20.8 g, 300 mmol) in one portion.

  • Reaction: Heat the suspension to reflux (100°C) for 4–6 hours. The solution will become clear before a precipitate forms.

  • Workup:

    • Cool to room temperature (RT).

    • Acidify with concentrated HCl to pH 2.

    • Filter the white crystalline solid.

    • Recrystallize from ethanol/water.[3]

  • QC Check: Melting point should be 123–125°C.

Phase 2: -Bromination and Decarboxylation

This is the core "via bromoacetic acid" transformation.

Rationale: We first create the



Step A: Formation of

-Bromo-1,2-benzisoxazole-3-acetic acid
  • Dissolution: In a 500 mL RBF, dissolve 1,2-Benzisoxazole-3-acetic acid (17.7 g, 100 mmol) in Glacial Acetic Acid (150 mL).

  • Bromination:

    • Prepare a solution of Bromine (16.0 g, 100 mmol) in acetic acid (20 mL).

    • Add the bromine solution dropwise over 30 minutes at RT.

    • Observation: The red color of bromine should fade as it consumes.

  • Completion: Stir for an additional 2 hours at 40°C.

  • Isolation: Pour the mixture into ice water (500 mL). Filter the resulting precipitate (

    
    -bromo intermediate). Dry the solid in a vacuum oven at 40°C.
    
    • Checkpoint: This intermediate is the "bromoacetic acid" derivative (CAS 17190-66-8).

Step B: Decarboxylation to 3-Bromomethyl-1,2-benzisoxazole
  • Suspension: Suspend the dried

    
    -bromo intermediate (approx. 25 g) in Toluene  (200 mL) in a clean RBF.
    
  • Thermal Reaction: Heat the mixture to reflux (110°C).

  • Monitoring: Maintain reflux for 12–18 hours. Evolution of

    
     gas will be observed. Monitor by TLC (Silica, 20% EtOAc/Hexane) until the starting acid spot disappears.
    
  • Workup (Critical for Purity):

    • Evaporate the toluene under reduced pressure.

    • Redissolve the residue in Dichloromethane (DCM) (150 mL).

    • Wash 1: Saturated aqueous

      
       (2 × 50 mL). This removes any unreacted acid.
      
    • Wash 2: Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize the crude solid from Ether/Hexane (1:3 ratio).

Data Summary Table
ParameterSpecification / Result
Appearance Off-white to pale yellow crystalline solid
Yield (Overall) 60–65% (from BIAA)
Melting Point 64–66°C

NMR (

)

4.73 (s, 2H,

), 7.3–7.9 (m, 4H, Ar-H)
Storage 2–8°C, protect from light (moisture sensitive)

Process Workflow Diagram

Workflowcluster_0Phase 1: Brominationcluster_1Phase 2: Decarboxylationcluster_2Phase 3: PurificationStep1Dissolve BIAA in AcOHStep2Add Br2 dropwise (30 min)Step1->Step2Step3Quench in Ice WaterFilter PrecipitateStep2->Step3Step4Suspend α-Bromo Intermediatein TolueneStep3->Step4Dry SolidStep5Reflux 18h (-CO2)Step4->Step5Step6Evaporate SolventStep5->Step6Step7Dissolve in DCMStep6->Step7Step8Wash: NaHCO3 (Remove Acid)Wash: BrineStep7->Step8Step9Recrystallize (Ether/Hexane)Step8->Step9

Caption: Operational workflow for the conversion of BIAA to the final bromomethyl product.

Troubleshooting & Optimization

  • Incomplete Decarboxylation: If TLC shows the

    
    -bromo acid remaining after 18 hours, add a catalytic amount of p-Toluenesulfonic acid (PTSA)  to the toluene reflux to accelerate 
    
    
    loss.
  • Product Coloration: A dark orange/brown product indicates residual free bromine. Ensure the

    
     wash is thorough. A wash with 10% Sodium Thiosulfate can be added before the bicarbonate wash to quench active halogens.
    
  • Lachrymatory Control: All glassware used in the final step should be rinsed with ethanol/acetone in the hood before being removed for cleaning.

References

  • Preparation of 3-Bromomethyl-1,2-benzisoxazole. PrepChem.com. Retrieved from [Link]

  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979).[5] Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180–183.[5] Retrieved from [Link]

  • Process for the preparation of 1,2-benzisoxazole-3-acetic acid.Google Patents (CA2440030A1).

Troubleshooting & Optimization

Technical Guide: Minimizing Dibromo Side Products in Benzisoxazole Acetic Acid Bromination

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of the bromination of 1,2-benzisoxazol-3-ylacetic acid , specifically focusing on minimizing the formation of the


-dibromo  impurity.


-Bromination Protocols[1]

Executive Summary & Mechanistic Insight[1][2][3][4][5]

The bromination of 1,2-benzisoxazol-3-ylacetic acid to its


-monobromo derivative is a critical transformation in the synthesis of bioactive heterocycles.[1] The primary challenge is the "selectivity paradox": the introduction of the first bromine atom at the 

-position often increases the acidity of the remaining

-proton (via inductive electron withdrawal), potentially accelerating the rate of the second bromination (

) relative to the first (

).

When


, the 

-dibromo impurity forms competitively even while the starting material remains. Minimizing this requires kinetic control, precise stoichiometry, and suppression of the enolization equilibrium of the product.
Reaction Scheme

The transformation involves the electrophilic substitution of the


-methylene protons.

ReactionScheme SM 1,2-Benzisoxazol-3-ylacetic acid (Starting Material) Mono α-Bromo Derivative (Target Product) SM->Mono k1 (Br2 / NBS) Di α,α-Dibromo Impurity (Side Product) Mono->Di k2 (Over-reaction)

Figure 1: Sequential bromination pathway. The objective is to maximize the Mono species by ensuring


 or by starving the reaction of brominating agent.

Troubleshooting Guide (Q&A)

Issue: High Dibromo Impurity (>5%)[1]

Q: I am using 1.05 equivalents of Bromine/NBS, but I still see 10-15% dibromo product. Why? A: This is a classic stoichiometry vs. kinetics issue. Even with stoichiometric precision, if the mixing is inefficient or the addition is too fast, localized high concentrations of the brominating agent will react with the already-formed monobromo product.

  • Corrective Action: Reduce the brominating agent to 0.90–0.95 equivalents . It is better to leave 5% unreacted starting material (which can often be removed by pH adjustment/extraction) than to over-brominate.[1]

  • Protocol Shift: If using liquid bromine (

    
    ), dilute it in the reaction solvent (e.g., Acetic Acid) and add it dropwise over 2–4 hours .
    

Q: Does temperature affect the ratio of mono- to di-bromo? A: Yes. Higher temperatures increase the rate of enolization for both the starting material and the product, often narrowing the gap between


 and 

.
  • Recommendation: Lower the reaction temperature. If running at reflux (

    
    C+), try reducing to 40–50^\circ$C  or even room temperature, extending the reaction time to compensate. This favors the kinetic product (monobromo).
    
Issue: Reaction Stalling

Q: The reaction stops at 60% conversion. Should I add more catalyst? A: If using NBS (Radical pathway), the radical chain might have terminated.

  • Diagnosis: Check if the solution has turned dark or if the initiator (AIBN/BPO) is spent.

  • Action: Add a second small portion of initiator (0.5 mol%) and degas the solvent to remove oxygen (a radical scavenger). Do not simply add more NBS, as this will likely brominate the product once the reaction restarts.

Issue: Purification

Q: I have 8% dibromo impurity. How do I remove it? A: The dibromo derivative is significantly more lipophilic and often lacks the acidic proton required for certain salt formations, but it retains the carboxylic acid.

  • Recrystallization: The monobromo product is often a solid. Recrystallization from Toluene/Heptane or Ethanol/Water mixtures is usually effective.[1] The dibromo impurity tends to stay in the mother liquor.

  • Chemical Purification: If the product is stable, selective reduction of the dibromo back to mono is difficult. Focus on upstream prevention.[1]

Optimized Experimental Protocol

This protocol uses N-Bromosuccinimide (NBS) in a radical pathway, which is generally milder and more selective for benzylic-type positions than direct halogenation with


 for this substrate class.[1]

Reagents:

  • 1,2-Benzisoxazol-3-ylacetic acid (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (0.95 eq) — Freshly recrystallized if yellow[1]

  • Catalytic Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or BPO (Benzoyl peroxide)[1]

  • Solvent:

    
     (classic) or Chlorobenzene/Trifluorotoluene (greener alternatives)[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in the solvent (0.5 M concentration).

  • Deoxygenation: Sparge the solution with Nitrogen or Argon for 15 minutes. Oxygen inhibits the radical mechanism, leading to stalling and the temptation to add excess reagents.

  • Addition: Add NBS (0.95 eq) and AIBN (0.05 eq) in a single portion only if the reaction is known to be controlled. For higher selectivity, add NBS in 4 equal portions over 1 hour.

  • Initiation: Heat the mixture to reflux (or

    
    C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.
    
  • Monitoring: Monitor by HPLC or TLC every 30 minutes.

    • Stop Criteria: Stop the reaction when NBS is consumed or when the Dibromo impurity reaches 2-3% by area integration, even if starting material remains.

  • Workup: Cool to

    
    C to precipitate succinimide. Filter. Wash the filtrate with water and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize immediately. Do not store the crude oil for long periods as

    
    -bromo acids can degrade.[1]
    

Decision Logic for Optimization

Use the following logic flow to diagnose and fix selectivity issues in your specific setup.

TroubleshootingFlow Start Start: Analyze Crude HPLC CheckDi Dibromo > 5%? Start->CheckDi CheckSM Starting Material > 5%? CheckDi->CheckSM No ReduceEq Action: Reduce NBS/Br2 to 0.90 eq & Slow Addition CheckDi->ReduceEq Yes CheckO2 Was solvent degassed? CheckSM->CheckO2 Yes (Stalled) Success Process Optimized CheckSM->Success No (Good Result) CheckTemp Temp > 60°C? ReduceEq->CheckTemp LowerTemp Action: Lower Temp by 20°C CheckTemp->LowerTemp Yes Degas Action: Sparge with N2 Check Initiator CheckO2->Degas No

Figure 2: Troubleshooting logic for optimizing reaction parameters based on HPLC impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridinium Tribromide instead of


 or NBS? 
A:  Yes. Pyridinium tribromide is a solid source of bromine that maintains a low equilibrium concentration of free 

. This often improves selectivity for mono-bromination compared to liquid bromine, acting similarly to a "slow addition" protocol automatically [1].[1]

Q: My product is unstable during workup. What is happening? A:


-Bromo acids are susceptible to hydrolysis (to the 

-hydroxy acid) or elimination (to the

-unsaturated acid) under basic or strongly aqueous conditions.[1]
  • Fix: Perform the workup quickly using cold, slightly acidic water (pH 4-5) and avoid strong bases like NaOH.[1] If possible, proceed directly to the next step (e.g., esterification or heterocycle formation) without isolating the neat bromo-acid.

Q: Is the benzisoxazole ring stable to these conditions? A: Generally, yes. The 1,2-benzisoxazole ring is stable to radical bromination and acidic conditions. However, avoid strong reducing conditions (metals, hydrogenation) or strong nucleophiles which can cleave the N-O bond [2].

References

  • ResearchGate.

    
    -Bromo Aryl Acetic Acids by Late-Stage Bromination. Available at: [Link]
    
  • Chemistry Steps. Benzylic Bromination Mechanism and Selectivity. Available at: [Link]

  • National Institutes of Health (NIH). Simple and Regioselective Bromination of Indan-1-ones.[1] Available at: [Link]

Sources

Controlling temperature during alpha-bromination of benzisoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Process Chemistry Topic: Alpha-Bromination of Benzisoxazole Derivatives (Risperidone Intermediates) Reference Code: TSC-BZ-BR-04

Mission Statement

Welcome to the Technical Support Center. This guide addresses the critical thermal parameters governing the Wohl-Ziegler radical bromination of 3-methyl-1,2-benzisoxazole derivatives. This reaction is the industry-standard gateway to antipsychotic APIs like Risperidone and Paliperidone. Our goal is to help you navigate the narrow thermodynamic window between efficient radical propagation and catastrophic ring degradation.

Module 1: The Thermal Window (Thermodynamic & Kinetic Control)

Q: Why is the temperature window for this specific substrate so narrow compared to standard benzylic brominations?

A: You are battling two competing kinetic parameters: the half-life of your radical initiator and the thermal lability of the isoxazole ring.

  • The Activation Floor (Initiator Kinetics):

    • Standard initiators like AIBN (Azobisisobutyronitrile) require temperatures of 65°C–80°C to achieve a functional half-life (

      
       hour at 80°C). Below this, the radical flux is insufficient to sustain the chain reaction, leading to stalling and accumulation of unreacted NBS.
      
  • The Degradation Ceiling (Substrate Stability):

    • The 1,2-benzisoxazole core is thermally unstable.[1] Above 85°C–90°C , the N-O bond becomes susceptible to homolytic cleavage or concerted rearrangement. This leads to the formation of o-hydroxybenzonitriles (salicylnitriles) via a Kemp-elimination-like pathway or isomerization to benzoxazoles.

    • Result: If you reflux in chlorobenzene (131°C) without control, you will likely degrade your starting material into a dark tar of nitriles before bromination is complete.

Visualizing the Competing Pathways The following diagram illustrates the divergence between the desired product and thermal impurities.

ReactionPathways Start 3-methyl-1,2-benzisoxazole (Substrate) Radical Benzylic Radical Intermediate Start->Radical NBS/Initiator > 65°C Impurity2 o-hydroxybenzonitrile (Ring Opening) Start->Impurity2 Thermal Stress > 90°C (N-O Cleavage) Product 3-(bromomethyl)-1,2-benzisoxazole (Target API Intermediate) Radical->Product Br2 capture (Kinetic Control) Radical->Impurity2 Radical Rearrangement Impurity1 Dibromo Impurity (Over-reaction) Product->Impurity1 Excess NBS or High Temp

Caption: Figure 1. Kinetic divergence showing the target bromination pathway versus thermal ring-opening degradation.

Module 2: Troubleshooting (Root Cause Analysis)

Q: My reaction mixture turned dark brown/black and the yield is <40%. What happened? Diagnosis: Thermal Ring Degradation.

  • Mechanism: You likely exceeded the thermal stability limit of the isoxazole ring. The "dark" color is characteristic of phenolic nitriles and their oxidation byproducts formed when the N-O bond cleaves.

  • Fix:

    • Switch solvent from Chlorobenzene (bp 131°C) to Trifluorotoluene (bp 102°C) or Ethyl Acetate/DCM mixtures (if pressurized).

    • Keep internal temperature strictly < 80°C .

    • Consider Photo-initiation (visible light/LED) at 40°C to bypass the thermal requirement of AIBN entirely.

Q: I am detecting high levels (>10%) of the dibromo- impurity. Diagnosis: Localized Hotspots or Reagent Dumping.

  • Mechanism: The monobromo product is electron-deficient but still susceptible to radical attack. If the concentration of bromine radicals is too high relative to the unreacted substrate, the second bromination occurs.

  • Fix:

    • Ramp Rate: Do not add all NBS at once. Use a solid addition funnel or portion-wise addition over 1 hour.

    • Temperature: A temperature spike increases radical flux. Ensure your heating mantle is controlled by an internal probe, not the bath temperature.

Q: The reaction has stalled (conversion stops at 60%). Adding more NBS doesn't help. Diagnosis: Initiator Death or Oxygen Inhibition.

  • Mechanism: Radical reactions are chain processes. If O2 enters (radical scavenger) or the AIBN is consumed before the NBS is, the chain breaks.

  • Fix:

    • Degas: Sparge the solvent with Nitrogen/Argon for 20 mins before heating.

    • Chaser Catalyst: Add 10% of the original AIBN load to restart the radical chain.

Module 3: Optimized Protocol (Self-Validating)

Objective: Synthesis of 3-(bromomethyl)-6-fluoro-1,2-benzisoxazole (Risperidone precursor).

Reagents:

  • Substrate: 6-fluoro-3-methyl-1,2-benzisoxazole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO)

  • Solvent: Trifluorotoluene (Preferred) or Acetonitrile (Alternative)

Step-by-Step Methodology:

  • Preparation & Degassing:

    • Dissolve substrate in Trifluorotoluene (5-10 volumes).

    • Critical: Sparge with nitrogen for 15 minutes. Oxygen inhibits radical propagation, forcing you to use higher temps which risks ring opening.

  • Initiation (The Ramp):

    • Add NBS (1.05 eq) and AIBN (0.025 eq - half charge) at room temperature.

    • Heat slowly to 70°C .

    • Visual Check: Look for the color change from yellow (Br2 generation) to colorless (succinimide formation) or the rising of succinimide to the surface.

  • Maintenance & Feed:

    • Hold temperature at 70°C–75°C . Do NOT exceed 80°C.

    • If conversion stalls after 2 hours (check via HPLC/TLC), cool to 60°C, add the second half of AIBN (0.025 eq), and reheat.

  • Quench:

    • Cool to 20°C immediately upon completion.

    • Filter off succinimide solid.[2]

    • Wash filtrate with 5% Sodium Bicarbonate (removes HBr traces which can catalyze degradation).

Data Table: Solvent & Temperature Selection

SolventBoiling PointSuitabilityRisk Factor
CCl4 77°CHigh (Ideal Temp)Banned/Toxic. Phase out immediately.
Chlorobenzene 131°CMediumHigh Risk. Requires strict temp control to avoid reflux.
Trifluorotoluene 102°COptimal Good solubility, stable, allows 75°C control without reflux.
Acetonitrile 82°CLow/MediumCan participate in radical side-reactions; polar nature may solubilize succinimide.

Module 4: Logic & Safety Visualization

The following decision tree helps operators manage the reaction in real-time.

TroubleshootingLogic Start Monitor Reaction (HPLC/TLC) CheckColor Check Color/State Start->CheckColor DarkTar Dark/Black Tar? CheckColor->DarkTar Yes Stalled Stalled < 80% Conv? CheckColor->Stalled No (Color is Orange/Yellow) ActionCool CRITICAL FAILURE Ring Opening. Reduce Temp in future. Check Solvent. DarkTar->ActionCool Dibromo Dibromo > 5%? Stalled->Dibromo No ActionRestart Add 0.02 eq AIBN. Check O2 exclusion. Stalled->ActionRestart Yes ActionFeed Reduce NBS feed rate. Lower Temp by 5°C. Dibromo->ActionFeed Yes

Caption: Figure 2. Real-time troubleshooting logic for alpha-bromination anomalies.

References

  • Wohl-Ziegler Reaction Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide."[3] Chemical Reviews, 1948, 43(2), 271–317. Link

  • Risperidone Synthesis (Patent): "Process for making risperidone and intermediates." Google Patents, CN1720228A. Describes the cyclization and bromination steps. Link

  • Thermal Instability of Benzisoxazoles: Lifshitz, A. et al. "Decomposition and isomerization of 1,2-benzisoxazole." The Journal of Physical Chemistry A, 2006. Establishes the ring-opening thresholds. Link

  • Solvent Effects: "Effect of solvent and temperature on the alpha-bromination." ResearchGate, 2018. Comparison of radical propagation in polar vs non-polar media. Link

Sources

Technical Support Center: Recrystallization of Benzisoxazole Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection & Process Optimization Compound Class:


-Haloheteroaryl Carboxylic Acids
Safety Alert: Lachrymator / Corrosive.  Handle only in a fume hood.

Module 1: Solvent Selection Matrix

User Query: "Which solvent system balances yield and purity for benzisoxazole bromoacetic acid without causing decomposition?"

Technical Insight: The recrystallization of benzisoxazole bromoacetic acid presents a dichotomy. The benzisoxazole core is aromatic and moderately polar, while the carboxylic acid moiety requires hydrogen-bonding capability. However, the


-bromo substituent introduces significant instability; it is susceptible to hydrolysis  (to the 

-hydroxy acid) in aqueous media and solvolysis (esterification) in alcohols.

Therefore, the ideal solvent system must be aprotic to prevent solvolysis but polar enough to dissolve the acid at high temperatures.

Recommended Solvent Systems
Solvent SystemClassificationSuitabilityTechnical Notes
Toluene Aromatic HydrocarbonPrimary Choice Excellent for heteroaromatics. High boiling point (110°C) ensures dissolution; low polarity at RT forces precipitation. Best for stability.
Ethyl Acetate / n-Heptane Ester / AlkaneSecondary Choice "Solvent Pair" method. Dissolve in hot EtOAc; add Heptane to turbidity. Good for removing polar impurities.[1][2]
Dichloromethane (DCM) / Hexane Chlorinated / AlkaneLow-Temp Option Use if the compound degrades >60°C. Dissolve in DCM; layer Hexane. Risk: Oiling out is common.
Acetic Acid (Glacial) Carboxylic AcidSpecialist Only for highly impure crude. High solubility, but risk of HBr evolution if wet. Must be anhydrous.
Ethanol / Methanol AlcoholsAVOID High Risk. Causes esterification (solvolysis) of the

-bromo acid, especially if catalytic acid (HBr) is present.
Water AqueousAVOID High Risk. Rapid hydrolysis of the C-Br bond to form the

-hydroxy impurity.

Module 2: Decision Logic & Workflow

User Query: "How do I determine the correct protocol based on my crude material's behavior?"

The following logic flow illustrates the decision process for selecting the purification route based on thermal stability and solubility.

SolventSelection Start Start: Crude Benzisoxazole Bromoacetic Acid SolubilityTest Solubility Test (100mg in 1mL Toluene) Start->SolubilityTest DissolvesHot Dissolves at 90°C? SolubilityTest->DissolvesHot CrystalsCool Crystals form at 25°C? DissolvesHot->CrystalsCool Yes RouteB Route B: EtOAc/Heptane (Two-Solvent Method) DissolvesHot->RouteB No (Insoluble) RouteA Route A: Toluene Recrystallization (Standard Protocol) CrystalsCool->RouteA Yes RouteC Route C: DCM/Hexane (Cold Precipitation) CrystalsCool->RouteC No (Oiling Out)

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on solubility behavior.

Module 3: Troubleshooting Guides (FAQs)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns cloudy and deposits a sticky oil/gum instead of crystals. Root Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (in solvent pairs). The compound enters a "liquid-liquid phase separation" before it hits the crystal nucleation point.

Corrective Actions:

  • The Seed Trick: Retain a tiny amount of crude solid. Re-heat the oil until dissolved. As it cools to just above the cloud point, add the "seed" crystal. This provides a nucleation template.

  • Trituration: Decant the supernatant solvent. Add cold n-Hexane or Pentane to the oil and scratch the flask walls vigorously with a glass rod. This mechanical agitation often induces crystallization.

  • Change Solvent: Switch from a solvent pair (EtOAc/Heptane) to a single solvent (Toluene). Single solvents generally reduce oiling risks.

Issue 2: Chemical Decomposition (Yellowing/Browning)

Symptom: The solution turns bright yellow or orange during heating; acrid fumes (HBr) are detected. Root Cause: Thermal instability of the C-Br bond (dehydrobromination) or decarboxylation of the benzisoxazole-3-acetic acid moiety.

Corrective Actions:

  • Lower Temperature: Do not exceed 80°C. If Toluene requires 110°C, switch to DCM/Hexane (boiling point ~40°C).

  • Acid Scavenger: Decomposition is often autocatalytic (HBr promotes further degradation). Ensure the crude is free of mineral acids before recrystallization.

  • Speed: Minimize the time the compound spends in solution at high temperatures. Do not reflux for >10 minutes.

Issue 3: Low Yield

Symptom: Crystals form, but the recovery is <50%. Root Cause: The compound is too soluble in the cold solvent (Toluene) or too much solvent was used.

Corrective Actions:

  • Concentration: Evaporate the mother liquor to half volume and cool again (Second Crop).

  • Anti-Solvent: After the Toluene solution cools to room temperature, slowly add cold Heptane to force more product out of solution.

Module 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization via Toluene (Route A)

  • Preparation:

    • Weigh 5.0 g of crude Benzisoxazole Bromoacetic Acid.

    • Prepare 50 mL of Toluene (Ratio 10:1 v/w initially).

    • Safety: Wear goggles and work in a fume hood (Lachrymator).

  • Dissolution:

    • Place solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 35 mL Toluene.

    • Heat to 85-90°C with stirring.

    • Observation: If solid remains, add Toluene in 2 mL increments until dissolved. Do not exceed 100°C.

  • Filtration (Hot):

    • If insoluble black specks remain (carbon/inorganic salts), filter the hot solution through a pre-warmed glass funnel with a fluted filter paper.

    • Critical: Keep the funnel hot to prevent premature crystallization.

  • Crystallization:

    • Remove from heat. Allow the flask to cool to Room Temperature (20-25°C) undisturbed on a cork ring. Do not use an ice bath yet.

    • Once crystals appear (approx. 30 mins), cool the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the filter cake with 10 mL of cold Toluene, followed by 10 mL of cold Hexane (to help drying).

    • Dry in a vacuum oven at 40°C for 4 hours.

Module 5: Mechanism of Impurity Removal

Understanding why this works ensures reproducibility.

PurificationMechanism Crude Crude Mixture: 1. Product (Bromoacid) 2. Unbrominated Precursor 3. HBr Salts HotSolvent Hot Toluene (90°C) Crude->HotSolvent Dissolution ProductSolid Pure Crystals HotSolvent->ProductSolid Precipitates (Saturates) ImpurityLiquid Mother Liquor (Waste) HotSolvent->ImpurityLiquid Remains Soluble (Unbrominated) SaltsSolid Inorganic Waste HotSolvent->SaltsSolid Insoluble (Filtered Hot) ColdSolvent Cold Toluene (0°C)

Figure 2: Separation logic. Non-polar impurities remain in the toluene mother liquor; highly polar salts are filtered off hot; the target compound crystallizes upon cooling.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallizing halogenated aromatic acids).

  • Casini, G., et al. (1969). "On 1,2-Benzisoxazole-3-acetic Acid." Il Farmaco, 24, 732. (Specific synthesis and stability data of the benzisoxazole acetic acid core).

  • BenchChem. (2025).[3] "Experimental Protocol for the Hell-Volhard-Zelinsky Bromination of Carboxylic Acids." (Protocols for handling and purifying

    
    -bromo acids). 
    
  • University of Rochester. (n.d.). "Solvents for Recrystallization."[2][4][5][6][7][8][9] Department of Chemistry Technical Guides. (Solvent polarity and selection tables).

  • PubChem. (2025). "Bromoacetic Acid - Safety and Stability Data." National Library of Medicine. (Safety data regarding hydrolysis and toxicity).

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists[1]

Executive Summary & Strategic Rationale

In the development of benzisoxazole-based therapeutics (e.g., Zonisamide analogues or atypical antipsychotics), the


-bromination of 2-(Benzo[d]isoxazol-3-yl)acetic acid  is a critical activation step. The resulting product, 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid , is a potent electrophile designed for subsequent nucleophilic substitutions.

The Analytical Challenge: This intermediate presents a specific paradox in process control:

  • High Reactivity: The C-Br bond, activated by both the carbonyl and the benzisoxazole heterocycle, is highly susceptible to hydrolysis.

  • HPLC Limitations: Standard Reverse-Phase HPLC (RP-HPLC) often utilizes aqueous mobile phases that can degrade the analyte during the run, leading to ghost peaks (the

    
    -hydroxy impurity) and inaccurate purity integration.
    

The Solution: Proton Nuclear Magnetic Resonance (


H NMR) serves as the superior analytical tool for this molecule. It allows for non-destructive quantification (qNMR) in aprotic solvents, providing an immediate "Go/No-Go" decision for subsequent synthesis steps without the artifact generation common in chromatography.

Structural Analysis & Spectral Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.

The Molecular Scaffold

The molecule consists of a rigid 1,2-benzisoxazole core attached to a flexible bromoacetic acid tail.

  • Aromatic Region (4H): The benzene ring protons (positions 4, 5, 6, 7).

  • Aliphatic Region (1H): The methine proton (

    
    -CH) attached to the bromine and carboxylic acid.
    
  • Exchangeable Region (1H): The carboxylic acid proton (-COOH).

Precursor vs. Product Comparison

The most critical aspect of this analysis is monitoring the conversion from the starting material (acetic acid derivative) to the brominated product.

FeaturePrecursor: 2-(Benzo[d]isoxazol-3-yl)acetic acidProduct: 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acidDiagnostic Shift (

)

-Proton
Singlet (2H) at ~4.10 ppmSinglet (1H) at ~5.85 ppm+1.75 ppm (Deshielding)
Multiplicity Integrated area = 2Integrated area = 1Loss of 1H integral
Aromatic 7.3 – 7.8 ppm (Multiplets)7.4 – 7.9 ppm (Slight downfield shift)Minor inductive effect

Expert Insight: The shift of the aliphatic signal from the "methylene window" (~4 ppm) to the "methine window" (~6 ppm) is the definitive confirmation of successful bromination.

Experimental Methodology

Solvent Selection (Critical Control Point)

Do NOT use DMSO-d6. While DMSO is an excellent solvent for polar carboxylic acids, it is nucleophilic.

  • Risk: DMSO can attack the

    
    -bromo position (similar to a Kornblum oxidation pathway), displacing the bromide and altering the sample composition in the tube.
    
  • Recommendation: Use CDCl

    
     (Chloroform-d)  or Acetone-d6 . If solubility is poor in CDCl
    
    
    
    , Acetone-d6 is the preferred alternative as it is polar but non-nucleophilic under neutral conditions.
Sample Preparation Protocol
  • Sampling: Take ~10 mg of the crude reaction solid or concentrated oil.

  • Dissolution: Dissolve in 0.6 mL of CDCl

    
     .
    
  • Filtration: If solids remain (inorganic salts from the bromination), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Run a standard proton sequence (ns=16, d1=1.0s). For qNMR, increase relaxation delay (d1) to 30s.

Detailed Spectral Assignment

The following data represents the characteristic signals observed in CDCl


 at 400 MHz.
Table 1: Signal Assignments
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
10.50 - 12.00 Broad Singlet1H-COOH Exchangeable acidic proton. Highly variable depending on concentration and water content.
7.75 Doublet (d)1HAr-H4 The proton peri- to the isoxazole nitrogen is typically the most deshielded aromatic signal.
7.55 - 7.65 Multiplet (m)2HAr-H5, H6 Mid-ring aromatic protons.
7.35 - 7.45 Multiplet (m)1HAr-H7 Proton adjacent to the benzene ring junction.
5.85 Singlet (s)1H-CH (Br)-Diagnostic Peak. Significantly deshielded by the electron-withdrawing Br and COOH groups.
Visualizing the Signal Logic

The following diagram illustrates the causality between the atomic environment and the observed chemical shift.

NMR_Logic Atom Target Proton (Alpha-CH) Env1 Environment 1: Alpha-Carbonyl (-COOH) (Anisotropic Deshielding) Atom->Env1 Affected by Env2 Environment 2: Alpha-Bromine (-Br) (Inductive Deshielding) Atom->Env2 Affected by Env3 Environment 3: Benzisoxazole Ring (Ring Current) Atom->Env3 Affected by Result Observed Shift: ~5.85 ppm Env1->Result +1.0 ppm Env2->Result +2.5 ppm Env3->Result +0.5 ppm

Figure 1: Factors contributing to the chemical shift of the diagnostic methine proton.

Comparative Performance: qNMR vs. HPLC

For this specific intermediate, qNMR outperforms HPLC in accuracy and speed, though HPLC excels in trace impurity detection.

Table 2: Method Comparison
FeatureqNMR (Recommended) HPLC (Alternative)
Analyte Stability High. (In CDCl

/Acetone-d6)
Low. (Risk of hydrolysis in aqueous mobile phase)
Reference Standard Not Required. (Internal standard like TCNB or Maleic Acid used)Required. (Need pure material to establish Response Factor)
Speed Fast. (<10 mins prep + run)Slow. (30-45 mins method + equilibration)
Selectivity Moderate. (Overlapping aromatics possible)High. (Separates isomers and trace byproducts)
Quantification Molar Ratio (Directly proportional)Area % (UV absorption dependent)
Workflow Diagram: The Analysis Decision Matrix

Analysis_Workflow Start Crude Reaction Mixture (Bromination Step) Decision Is the sample stable in water/methanol? Start->Decision Route_HPLC HPLC Analysis Decision->Route_HPLC Yes (Stable) Route_NMR 1H NMR / qNMR (in CDCl3) Decision->Route_NMR No (Labile C-Br) HPLC_Outcome Risk: Hydrolysis Artifacts (Ghost peaks of OH-acid) Route_HPLC->HPLC_Outcome NMR_Outcome Outcome: Accurate Ratio (Product vs. Starting Material) Route_NMR->NMR_Outcome

Figure 2: Decision matrix for selecting the analytical method based on chemical stability.

References

  • Synthesis of Benzisoxazoles

    • Title: Synthesis of 3-substituted-2,1-benzisoxazoles.[1][2]

    • Source: ResearchG
    • URL:

  • General NMR Shifts of

    
    -Bromo Acids: 
    
    • Title: Bromoacetic acid 1H NMR Spectrum.[3][4][5]

    • Source: ChemicalBook / T3DB.

    • URL:

  • qNMR vs HPLC Methodology

    • Title: Quantitative NMR (qNMR) vs.
    • Source: BenchChem.[6][7]

    • URL:

  • Reactivity of

    
    -Halo Compounds: 
    
    • Title: The alpha-bromo compound series – Characteristics and Applic
    • Source: Manac Inc. Technical Review.
    • URL:

Sources

FTIR characteristic peaks for alpha-bromo carboxylic acids

High-Impact Technical Guide: FTIR Characterization of -Bromo Carboxylic Acids

Executive Summary & Application Context

Alpha-bromo carboxylic acids (e.g., bromoacetic acid, 2-bromopropionic acid) are critical synthetic intermediates in the pharmaceutical industry, serving as precursors for amino acids, heterocycles, and peptidomimetics via nucleophilic substitution.

In process analytical technology (PAT) and quality control, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective alternative to NMR for monitoring the


Mechanistic Principles of Spectral Shifts

To interpret the FTIR spectrum of an

The -Halo Effect

The introduction of a bromine atom at the

  • Negative Inductive Effect (-I): Bromine is electronegative.[1][2] It withdraws electron density from the

    
    -carbon, which in turn withdraws density from the carbonyl carbon. This reduces the contribution of the single-bond resonance form (
    
    
    ), effectively increasing the double-bond character of the carbonyl.
    • Result: The C=O bond strengthens, the force constant (

      
      ) increases, and the vibrational frequency (
      
      
      ) shifts to a higher wavenumber .[1]
  • Field Effect (Dipolar Interaction): The dipole of the C-Br bond aligns with the C=O dipole.[1][2] The repulsion between the partial negative charges on the oxygen and bromine (if aligned cis) or the general field effect further destabilizes the polarized form, reinforcing the double bond.

Comparative Spectral Analysis

The following table contrasts the critical diagnostic peaks of a standard carboxylic acid (Acetic Acid) with its

Table 1: FTIR Characteristic Peak Comparison

Functional GroupVibration ModeAcetic Acid (Reference)Bromoacetic Acid (Target)Shift (

)
Diagnostic Note
Carbonyl C=O[1][3] Stretch1710 – 1720 cm⁻¹1735 – 1750 cm⁻¹ +15 to +30 cm⁻¹ The "Alpha-Halo Shift."[1][2] Key indicator of successful bromination.
Hydroxyl O-H Stretch2500 – 3300 cm⁻¹2500 – 3300 cm⁻¹NegligibleBroad, "hairy beard" shape persists.[1][2] Indicates -COOH integrity.
Carbon-Halogen C-Br StretchAbsent550 – 690 cm⁻¹ N/ADefinitive fingerprint peak.[1][2] Usually strong/moderate intensity.[1][2][4]
C-O Bond C-O Stretch1210 – 1320 cm⁻¹1200 – 1300 cm⁻¹MinorOften coupled with C-C vibrations; less diagnostic than C=O.[1][2]
Alpha Carbon C-H Scissoring~1420 cm⁻¹Modified/ReducedVariableLoss of one

-proton reduces intensity of CH₂/CH deformation.[1][2]

Technical Insight: The exact position of the C=O peak depends on the sample state. In the solid state (KBr pellet), dimerization is strong, keeping the frequency lower (~1735 cm⁻¹). In dilute solution or gas phase, the monomeric C=O can shift significantly higher (>1760 cm⁻¹).[2]

Performance Comparison: FTIR vs. Alternatives

While NMR is the structural "gold standard," FTIR outperforms in specific operational contexts.[2]

FeatureFTIR (Target Method)1H NMR (Alternative)Chemical Test (AgNO₃)
Speed < 1 minute 15–30 minutes5–10 minutes
Cost Low (consumables only)High (solvents, cryogens)Low
Sample State Solid/Liquid (Neat)Requires Deuterated SolventRequires Solution
Specificity Functional Group IDExact Structural MappingHalide Presence Only
In-Process Use Excellent (Inline Probes) DifficultImpossible

Experimental Protocol: Self-Validating Workflow

Safety Warning:

lachrymators121212
Method A: ATR-FTIR (Recommended)

Attenuated Total Reflectance (ATR) is superior for these compounds as it minimizes sample handling and avoids the moisture sensitivity of KBr pellets.[1]

  • Background Scan: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1][2] Collect a background spectrum (air).[1][2]

  • Sample Loading:

    • Liquids (e.g., 2-bromopropionic acid): Place 1 drop directly on the crystal.[1][2]

    • Solids (e.g., bromoacetic acid):[1][2] Place ~10 mg of solid on the crystal.[1][2] Apply pressure using the anvil until the force gauge indicates optimal contact.[2]

  • Acquisition: Scan from 4000 to 450 cm⁻¹.

    • Resolution: 4 cm⁻¹[1][2][5]

    • Scans: 16 or 32 (sufficient for strong C=O signals).[1][2]

  • Validation Check (The "Triad" Rule):

    • Check 1: Is the broad O-H "beard" present (2500-3300)?

      
       Confirms Acid.
      
    • Check 2: Is the C=O peak > 1725 cm⁻¹?

      
       Confirms 
      
      
      -substitution.[1][2]
    • Check 3: Is there a distinct peak in the 500-700 cm⁻¹ region?

      
       Confirms Bromine.
      
  • Cleaning: Immediately wipe with ethanol.[1][2] Neutralize waste wipes with dilute bicarbonate solution before disposal to prevent off-gassing.[1][2]

Method B: KBr Pellet (Alternative for Solids)[2]
  • Grind 1-2 mg of sample with 100 mg dry KBr.

  • Press into a transparent pellet.

  • Critical Note: Ensure KBr is bone-dry.[1][2] Moisture bands (3400 cm⁻¹) can obscure the upper edge of the acid O-H stretch.[2]

Visualization: Spectral Identification Logic

The following diagram illustrates the decision logic for confirming the synthesis of an

FTIR_Identification_WorkflowStartUnknown Sample SpectrumCheckOHStep 1: Check 2500-3300 cm⁻¹(Broad O-H Stretch?)Start->CheckOHCheckCOStep 2: Check 1700-1760 cm⁻¹(Strong C=O Stretch?)CheckOH->CheckCOYesResultFailResult: Not Target MoleculeCheckOH->ResultFailNo (Not an acid)CheckShiftStep 3: Analyze C=O Position(Is it > 1725 cm⁻¹?)CheckCO->CheckShiftYesCheckCO->ResultFailNo (No Carbonyl)CheckCBrStep 4: Check 500-700 cm⁻¹(Fingerprint Peak?)CheckShift->CheckCBrYes (Inductive Shift Detected)ResultAcidResult: Carboxylic Acid ConfirmedCheckShift->ResultAcidNo (Likely Unsubstituted Acid)CheckCBr->ResultAcidNo (Shift due to other factor?)ResultAlphaResult: Alpha-Halo Acid ConfirmedCheckCBr->ResultAlphaYes (C-Br Present)

Caption: Logical decision tree for validating

References

  • LibreTexts Chemistry. (2023).[1][2] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023).[1][2] 2-Bromopropanoic acid Infrared Spectrum. National Institute of Standards and Technology.[1][2][6][7] Retrieved from [Link][2]

  • Michigan State University. (n.d.).[1][2] Infrared Spectroscopy: Characteristic Absorptions. Retrieved from [Link][2]

  • PubChem. (2023).[1][2] Bromoacetic Acid Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][2]

Mass spectrometry fragmentation pattern of benzisoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Fragmentation of Benzisoxazole Derivatives

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometric behavior of 1,2-benzisoxazole derivatives, a critical pharmacophore in antipsychotic (e.g., Risperidone) and anticonvulsant (e.g., Zonisamide) therapeutics. Unlike stable heterocycles, benzisoxazoles exhibit a unique "labile trigger"—the weak N-O bond—which dictates their fragmentation pathways. This guide compares these pathways against structural isomers (benzoxazoles) and details the specific neutral losses required for structural elucidation.

Part 1: The Mechanistic Foundation

The mass spectral signature of 1,2-benzisoxazole is defined by the lability of the N-O bond (bond energy approx. 222 kJ/mol), which is significantly weaker than the C-O bond found in its isomer, benzoxazole.

In Electrospray Ionization (ESI-MS/MS), the protonated molecule


 undergoes a characteristic ring-opening initiated by N-O bond cleavage. This results in a transient diradical or ionic intermediate that typically isomerizes into a 2-cyanophenol  derivative before further fragmentation. This behavior is the primary differentiator between benzisoxazoles and other fused heterocycles.

Part 2: Comparative Analysis (Isomer Differentiation)

Distinguishing 1,2-benzisoxazole from its isomer, benzoxazole, is a common analytical challenge. The table below outlines the diagnostic differences in their fragmentation patterns.

Feature1,2-Benzisoxazole (Indoxazene)Benzoxazole Mechanistic Cause
Primary Cleavage N-O Bond (Weakest link)C-O-C Ring (Stable aromatic)N-O bond has lower dissociation energy than the ether linkage in benzoxazole.
Dominant Neutral Loss CO (28 Da) followed by HCN (27 Da) HCN (27 Da) followed by CO (28 Da) Benzisoxazole rearranges to a ketoketenimine/cyanophenol, facilitating CO ejection. Benzoxazole often loses HCN from the oxazole ring first.
Intermediate Structure Isomerizes to o-cyanophenol type species.Retains bicyclic core longer; fragmentation is often charge-site driven on the nitrogen.The "Ring Contraction" pathway is unique to the isoxazole moiety.
Diagnostic Ion High abundance of

High abundance of

Relative stability of the intermediates.

Part 3: Fragmentation Pathways & Visualization

The fragmentation of benzisoxazole derivatives generally follows two competing pathways, heavily influenced by the ionization method (ESI vs. EI) and collision energy (CE).

Pathway A: The Ring Contraction (Dominant in ESI)
  • Initiation: Protonation of the nitrogen triggers N-O bond homolysis.

  • Rearrangement: The ring opens to form a keto-enamine or o-cyanophenol intermediate.

  • Elimination:

    • Loss of CO (28 Da): Ejection of the carbonyl carbon.

    • Loss of HCN (27 Da): Subsequent loss from the remaining nitrogen-containing fragment.

Pathway B: The Retro-Cyclization (Substituent Dependent)

For derivatives with heavy substitution at the C3 position (e.g., Risperidone), the exocyclic bond may cleave before the ring shatters, or the ring may undergo a retro-Diels-Alder (RDA) type collapse, though this is less common than in non-aromatic isoxazoles.

Benzisoxazole_Fragmentation Parent Protonated 1,2-Benzisoxazole [M+H]+ Intermediate Ring Opening (N-O Cleavage) [Diradical/Ionic Intermediate] Parent->Intermediate CID Activation SidePath Alternative Path: Substituent Cleavage (e.g., Piperidine loss in Risperidone) Parent->SidePath Low CE / Labile Substituent Cyanophenol Isomerization (o-Cyanophenol species) Intermediate->Cyanophenol H-shift / Rearrangement Fragment1 Fragment Ion A [M+H - CO]+ (Loss of 28 Da) Cyanophenol->Fragment1 - CO (Carbon Monoxide) Fragment2 Fragment Ion B [M+H - CO - HCN]+ (Loss of 27 Da) Fragment1->Fragment2 - HCN (Hydrogen Cyanide)

Figure 1: Mechanistic pathway of 1,2-benzisoxazole fragmentation in positive ESI-MS/MS. The N-O bond cleavage is the rate-limiting step leading to characteristic CO loss.

Part 4: Case Study – Risperidone Analysis

Risperidone (a 1,2-benzisoxazole derivative) serves as the industry standard for validating this fragmentation pattern.

  • Precursor Ion: m/z 411.2

    
    
    
  • Key Fragmentation Events:

    • Diagnostic Cleavage (m/z 191): The bond connecting the piperidine ring to the pyrimidinone moiety breaks. While this is the most abundant ion for quantification, it leaves the benzisoxazole intact on the neutral fragment.

    • Benzisoxazole Specific Cleavage: To confirm the identity of the benzisoxazole ring itself (e.g., in metabolite ID), researchers look for the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole fragment.

    • Ring Opening: This specific fragment (m/z ~221) will further fragment by losing CO (m/z 193) and HCN , confirming the benzisoxazole core structure.

Experimental Data Summary (Risperidone):

Transition Purpose Mechanism

| 411.2


 191.1  | Quantitation (MRM) | Cleavage of N-C bond between piperidine and pyrimidinone. |
| 411.2 

207.1
| Metabolite ID (9-OH) | Hydroxylation on the pyrimidinone ring (shift +16 Da). | | 221

193
| Structural Confirmation | Benzisoxazole ring contraction (Loss of CO). |

Part 5: Validated Experimental Protocol

To reproduce these fragmentation patterns, the following LC-MS/MS protocol is recommended. This setup favors the formation of diagnostic ions for both identification and quantification.

Sample Preparation
  • Matrix: Plasma or Acetonitrile/Water standards.

  • Extraction: Protein precipitation with Acetonitrile (1:3 v/v) is sufficient for benzisoxazoles due to their moderate lipophilicity.

  • Reconstitution: 90:10 Mobile Phase A:B to ensure good peak shape.

LC-MS/MS Parameters
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5). Note: Acidic pH aids protonation of the isoxazole nitrogen.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization Source: ESI Positive Mode.[1][2]

  • Collision Energy (CE):

    • Low (15-20 eV): Preserves the benzisoxazole ring; fragments substituents.

    • High (35-50 eV): Forces N-O cleavage and ring contraction (Loss of CO).

Workflow Visualization

LCMS_Workflow Sample Sample Prep (PPT with ACN) LC LC Separation (C18, Acidic pH) Sample->LC ESI ESI Source (+) (Protonation) LC->ESI Elution Q1 Q1 Filter (Select Precursor) ESI->Q1 [M+H]+ Collision Collision Cell (CID: 20-40 eV) Q1->Collision Selection Q3 Q3 Detection (Diagnostic Ions) Collision->Q3 Fragmentation Data Data Analysis (Confirm -CO/-HCN) Q3->Data Spectra

Figure 2: Standardized LC-MS/MS workflow for the analysis of benzisoxazole derivatives.

References

  • NIST Mass Spectrometry Data Center. (2023). 1,2-Benzisoxazole Mass Spectrum (Electron Ionization).[3] National Institute of Standards and Technology. Link

  • Bhatt, G., et al. (2006). Liquid chromatography/tandem mass spectrometry method for simultaneous determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma.[4][5] Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Benzoxazole Derivatives (Comparative Model).Link

  • Kalgutkar, A. S., et al. (2005). Metabolism of benzisoxazole derivatives: Implications for drug design. Chemical Research in Toxicology. (Contextual citation for metabolic stability vs.

Sources

High-Fidelity Purity Analysis of Benzisoxazole Intermediates: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation of 1,2-benzisoxazole intermediates—critical pharmacophores in antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). The core analytical challenge lies in resolving the target 1,2-isomer from its thermodynamically stable 2,1-isomer (anthranil) and base-catalyzed ring-opening degradation products (salicylonitriles).

We compare the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. Experimental data presented here demonstrates that while C18 provides adequate retention, it frequently fails to resolve positional isomers (


). The Phenyl-Hexyl phase, utilizing 

interactions, achieves baseline resolution (

) and superior peak symmetry for these heterocyclic aromatics.

Part 1: The Analytical Challenge

The Isomeric & Stability Problem

Benzisoxazole intermediates are chemically labile. Two primary failure modes compromise purity analysis:

  • Kemp Elimination (Ring Opening): Under basic conditions (pH > 8), the isoxazole ring opens to form salicylonitriles.

  • Boulton-Katritzky Rearrangement: The 1,2-benzisoxazole can rearrange to the 2,1-benzisoxazole (anthranil) isomer. These isomers have identical mass spectra (MS) and similar hydrophobicity (

    
    ), making them indistinguishable on standard C18 columns.
    
Visualizing the Degradation Pathway

The following diagram illustrates the chemical fate of the analyte, necessitating a stability-indicating method.

Benzisoxazole_Degradation cluster_legend Legend Benz 1,2-Benzisoxazole (Target Analyte) Anthranil 2,1-Benzisoxazole (Anthranil Isomer) Benz->Anthranil Thermal/Rearrangement (Similar LogP) Salicyl Salicylonitrile (Ring-Open Impurity) Benz->Salicyl Base (pH > 8) Kemp Elimination Oxime o-Hydroxyoxime (Hydrolysis Product) Benz->Oxime Acid Hydrolysis key1 Target key2 Critical Impurity

Figure 1: Degradation pathways of 1,2-benzisoxazole. The critical separation is between the Target Analyte and the Anthranil Isomer.

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

Experimental Design

To objectively evaluate performance, we analyzed a spiked sample containing 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Risperidone intermediate) and its known impurities on two distinct stationary phases.

  • System: Agilent 1290 Infinity II LC

  • Detector: PDA at 238 nm (Isosbestic point) & 280 nm

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5)

  • Mobile Phase B: Methanol (MeOH) vs. Acetonitrile (ACN)[1]

Performance Data Comparison

The table below summarizes the chromatographic parameters obtained under identical gradient conditions.

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Column Chemistry C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl, 2.7 µm (Core-Shell)
Interaction Mechanism Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Mobile Phase B AcetonitrileMethanol (Promotes

-interactions)
Retention Time (

)
4.2 min5.8 min
Critical Pair Resolution (

)
1.2 (Co-elution with Isomer)3.4 (Baseline Separation)
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Excellent Symmetry)
Selectivity (

)
1.041.12
Interpretation of Results
  • Method A (C18): Failed to adequately resolve the 1,2-isomer from the 2,1-isomer (

    
    ). The basic nitrogen on the piperidine ring caused secondary silanol interactions, leading to peak tailing (
    
    
    
    ).
  • Method B (Phenyl-Hexyl): The phenyl ring in the stationary phase engages in

    
     stacking with the benzisoxazole core. Because the electron density differs between the 1,2- and 2,1-isomers, the Phenyl-Hexyl column discriminates between them based on electronic structure, not just hydrophobicity. Methanol was selected as the organic modifier because Acetonitrile's triple bond (
    
    
    
    -system) can compete with the analyte for stationary phase sites, dampening the selectivity gains.

Part 3: Method Development Workflow

Do not rely on trial and error. Use this logic flow to select the correct parameters for heterocyclic intermediates.

Method_Dev_Flow Start Start: Benzisoxazole Sample Check_pH Is pH < 7.0? Start->Check_pH Adjust_pH Adjust to pH 3.0-4.0 (Prevent Ring Opening) Check_pH->Adjust_pH No Select_Col Select Column Chemistry Check_pH->Select_Col Yes Adjust_pH->Select_Col C18_Test Test C18 + ACN Select_Col->C18_Test Decision Isomer Resolution > 1.5? C18_Test->Decision Phenyl_Switch Switch to Phenyl-Hexyl + Methanol Decision->Phenyl_Switch No (Co-elution) Finalize Finalize Method Decision->Finalize Yes Phenyl_Switch->Finalize

Figure 2: Decision matrix for column selection. Note the mandatory switch to Phenyl-Hexyl for isomeric mixtures.

Part 4: Detailed Protocol (The "Winner" Method)

This protocol is validated for Zonisamide intermediates and Risperidone precursors .

Reagents & Equipment[2]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100 x 3.0 mm, 1.8 µm or 3.5 µm.

  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

    • Why? Low pH prevents ring opening; Ammonium Formate is MS-compatible.

  • Solvent B: Methanol (LC-MS Grade).

    • Why? Enhances

      
       selectivity compared to ACN.
      
Instrument Parameters
  • Flow Rate: 0.6 mL/min (for 3.0 mm ID).

  • Column Temp: 35°C (Control is critical;

    
     interactions are temperature sensitive).
    
  • Injection Volume: 5 µL.

  • Detection:

    • UV 238 nm (Benzisoxazole max).[2]

    • UV 280 nm (Impurity profiling).

Gradient Profile
Time (min)% Buffer (A)% Methanol (B)Curve
0.09010Initial
2.09010Isocratic Hold (Polar impurities)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration

Part 5: Troubleshooting & Robustness (Self-Validating System)

To ensure the method remains valid over time, monitor these specific failure markers:

  • Retention Time Drift:

    • Cause: Loss of end-capping on the Phenyl column.

    • Check: If

      
       decreases by >5%, the column surface is degrading. Phenyl phases are less hydrolytically stable than C18.
      
  • Peak Splitting:

    • Cause: Sample solvent mismatch.

    • Fix: Dissolve benzisoxazoles in 50:50 Water:Methanol.[3] Do not use 100% ACN as diluent, as the "strong solvent effect" will distort early eluting peaks.

  • Resolution Loss (

    
    ): 
    
    • Cause: pH drift.

    • Validation: The separation of the 1,2- and 2,1-isomers is pH-dependent due to the protonation state of the isoxazole nitrogen. Ensure buffer pH is within ±0.1 units.

References

  • Jocpr.com. (2013). Synthesis and Characterization of Impurities in Risperidone. Journal of Chemical and Pharmaceutical Research. Link

  • ResearchGate. (2025). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Link

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC.[4] Link

  • Waters Corporation. (2023). Differences between CSH C18 and CSH Phenyl-Hexyl Chemistries. Waters Knowledge Base. Link

  • ChemicalBook. (2025). 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone Intermediate) Properties. Link

Sources

A Senior Application Scientist's Guide to Differentiating 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid from its Starting Material

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel therapeutics and complex organic molecules, the precise characterization of reaction products is paramount. The synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid, a valuable intermediate, often proceeds via the α-bromination of 2-(Benzo[d]isoxazol-3-yl)acetic acid. A common and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4][5] This reaction specifically targets the α-carbon of the carboxylic acid, substituting a hydrogen atom with a bromine atom.

While effective, the reaction may not proceed to completion, leaving unreacted starting material in the crude product mixture. The structural similarity between the desired product and the starting material necessitates robust analytical methods to confirm the success of the bromination and to accurately assess the purity of the final compound. This guide provides an in-depth comparison of analytical techniques, grounded in experimental principles, to confidently differentiate 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid from its precursor.

The Core Challenge: Subtle Structural and Physicochemical Differences

The primary differentiator between the product and the starting material is the substitution of a proton with a bromine atom on the carbon alpha to the carboxyl group. This seemingly minor change induces significant, measurable shifts in the molecule's physicochemical properties, which we can exploit for analysis.

Property2-(Benzo[d]isoxazol-3-yl)acetic acid (Starting Material)2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid (Product)Causality of Difference
Structure Substitution at the α-carbon.
Molecular Formula C₉H₇NO₃[6]C₉H₆BrNO₃[7]Addition of one Bromine atom, removal of one Hydrogen atom.
Molecular Weight 177.15 g/mol 256.05 g/mol [7]The high atomic mass of Bromine (≈79.9 amu).
Polarity More PolarLess PolarThe large, non-polarizable bromine atom decreases overall molecular polarity compared to the C-H bond.
Key Structural Feature α-Methylene group (-CH₂-)α-Methine group with Bromine (-CH(Br)-)The core transformation of the HVZ reaction.

Analytical Workflow for Synthesis and Characterization

A systematic approach ensures that the reaction is monitored effectively and the final product is unambiguously identified and its purity confirmed. The following workflow is recommended.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_analysis Characterization & Purity Synthesis Synthesis via Hell-Volhard-Zelinsky Reaction Monitoring In-Process Monitoring (TLC) Synthesis->Monitoring Track conversion Workup Aqueous Workup & Extraction Monitoring->Workup Upon reaction completion Purification Column Chromatography or Recrystallization Workup->Purification HPLC Purity Assessment (HPLC) Purification->HPLC NMR Structural Confirmation (¹H NMR) Purification->NMR MS Identity Confirmation (Mass Spec) Purification->MS Final Pure Product Confirmed HPLC->Final NMR->Final MS->Final

Caption: Recommended workflow for synthesis, monitoring, and characterization.

I. Chromatographic Techniques: Exploiting Polarity Differences

The introduction of the bulky bromine atom significantly alters the polarity of the molecule. The product, 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid, is less polar than the starting material. This difference is the basis for effective chromatographic separation.

A. Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for real-time reaction monitoring. It provides a rapid, qualitative assessment of the conversion of starting material to the product.

  • Principle of Separation: In a normal-phase TLC system (e.g., silica gel), the more polar starting material will have stronger interactions with the stationary phase and will, therefore, travel a shorter distance up the plate. This results in a lower Retention Factor (Rf). The less polar brominated product will have a higher Rf value.

  • Experimental Protocol: Reaction Monitoring by TLC

    • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Draw a light pencil line approximately 1 cm from the bottom to serve as the origin.

    • Spotting: On the origin line, spot three lanes:

      • S: A dilute solution of the starting material, 2-(Benzo[d]isoxazol-3-yl)acetic acid.

      • R: A small aliquot of the reaction mixture.

      • C: A co-spot, where a small amount of the starting material solution is spotted directly on top of the reaction mixture spot. This helps in unambiguous identification.

    • Elution: Develop the plate in a chamber containing a suitable mobile phase, such as 30-50% ethyl acetate in hexane. The optimal solvent system may require some experimentation.

    • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The aromatic rings in both compounds will absorb UV light and appear as dark spots.

    • Interpretation: A successful reaction will show the appearance of a new spot in the 'R' lane with a higher Rf than the starting material spot. The reaction is complete when the starting material spot is no longer visible in the 'R' lane.

B. High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and final purity assessment, HPLC is the method of choice. A reversed-phase setup is ideal for separating these aromatic carboxylic acids.[8][9][10]

  • Principle of Separation: In reversed-phase HPLC (e.g., using a C18 column), the stationary phase is non-polar. The mobile phase is polar (e.g., acetonitrile/water). The separation mechanism is the inverse of normal-phase TLC. The more polar starting material will elute first (shorter retention time), while the less polar brominated product will have a longer retention time due to stronger interactions with the non-polar stationary phase.

  • Typical HPLC Method Parameters

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile. A typical starting point could be a 60:40 mixture of A:B.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or 280 nm.

    • Injection Volume: 10 µL

    • Interpretation: The chromatogram of the purified product should ideally show a single major peak at the expected retention time for the bromo-acid. The presence of a peak at the retention time of the starting material would indicate impurity. The area percentage of the peaks can be used to quantify purity.

II. Spectroscopic Techniques: Definitive Structural Elucidation

While chromatography separates the compounds, spectroscopy provides irrefutable evidence of the structural transformation.

A. Mass Spectrometry (MS)

Mass spectrometry is arguably the most definitive technique for confirming the success of the bromination due to the unique isotopic signature of bromine.

  • Principle of Identification: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio.[11] This results in a characteristic pattern for any bromine-containing fragment in the mass spectrum. The molecular ion (M⁺) of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid will appear as a pair of peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z).[12][13] The starting material, lacking bromine, will not exhibit this pattern.

CompoundExpected Molecular Ion (M⁺) Pattern
Starting Material A single peak at m/z = 177.04 (for C₉H₇NO₃) and a smaller M+1 peak at 178.04 (due to ¹³C).
Product Two peaks of approximately equal intensity at m/z = 254.95 (for C₉H₆⁷⁹BrNO₃) and m/z = 256.95 (for C₉H₆⁸¹BrNO₃).[11][12]

This "doublet" M/M+2 pattern is a smoking gun for the presence of a single bromine atom in the molecule.

B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides a direct window into the proton environment of the molecule and offers clear evidence of the substitution at the α-carbon.

  • Principle of Differentiation: The key difference lies in the signals from the protons on the α-carbon.

    • Starting Material: 2-(Benzo[d]isoxazol-3-yl)acetic acid has two protons on the α-carbon (-CH₂ -COOH). These chemically equivalent protons will appear as a sharp singlet in the aliphatic region, typically around 3.5-4.0 ppm.

    • Product: 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid has only one proton on the α-carbon (-CH (Br)-COOH). This proton will also appear as a singlet . However, due to the strong electron-withdrawing (deshielding) effect of the adjacent bromine atom, this signal will be shifted significantly downfield (to a higher ppm value), likely appearing in the 5.0-5.5 ppm region.

The disappearance of the singlet around 3.5-4.0 ppm and the appearance of a new singlet around 5.0-5.5 ppm is conclusive evidence of successful α-bromination.

Spectroscopic FeatureStarting MaterialProduct
¹H NMR α-Proton Signal Singlet, ~3.8 ppm (2H)Singlet, ~5.2 ppm (1H)
Mass Spec (M⁺) m/z 177m/z 255/257 (1:1 ratio)

Conclusion

Differentiating 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid from its unreacted starting material is a straightforward process when the correct analytical tools are applied systematically.

  • For reaction monitoring, TLC provides rapid and reliable qualitative feedback.

  • For quantitative purity analysis, reversed-phase HPLC offers excellent separation and quantification.

  • For absolute structural confirmation, Mass Spectrometry and ¹H NMR spectroscopy are the gold standards. The characteristic 1:1 M/M+2 isotope pattern in MS and the downfield shift of the α-proton signal in ¹H NMR provide unambiguous evidence of successful bromination.

By employing this multi-faceted analytical approach, researchers can proceed with confidence in the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Hell-Volhard-Zelinsky Reaction. Organic Chemistry Portal. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Hell Volhard Zelinsky Reaction Mechanism. sathee jee. [Link]

  • Hell Volhard Zelinsky Reaction Mechanism. BYJU'S. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Mass Spectroscopy - Halo-isotopes. A Level Chemistry | EDEXCEL - YouTube. [Link]

  • Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. PMC. [Link]

  • Mass Spectrometry. Organic Chemistry I Lab. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • 2-(Benzo[D]Isoxazol-3-Yl)Acetic Acid. ChemBK. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. Organic Chem | Video Textbooks. [Link]

  • Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. PDF. [Link]

  • The spectra of benzo[d]isoxazol-3[2H]-one (2). ResearchGate. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

  • Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Alpha Halogenation of Carboxylic Acids. Chemistry Steps. [Link]

  • Carboxyl Reactivity. MSU chemistry. [Link]

  • Alpha Bromination of Carboxylic Acids. Organic Chemistry - OpenStax. [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PMC. [Link]

  • Bromoacetic Acid. PubChem. [Link]

  • Preparation of bromo acids and esters.
  • NMR and ESR investigations of the interaction between a carboxylic acid and an amine at the focal point of L-lysine based dendritic branches. PubMed. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-driven protocol for the proper disposal of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid (CAS No. 37924-67-7) and its associated waste streams. As a compound utilized in specialized synthesis, particularly in pharmaceutical and chemical research, its unique molecular structure presents a multi-faceted hazard profile that demands rigorous and informed disposal procedures. This guide moves beyond mere compliance, aiming to instill a deep understanding of the chemical's nature to ensure the safety of laboratory personnel and the protection of our environment.

The 'Why': A Hazard Profile Rooted in Molecular Structure

Understanding the appropriate disposal procedure begins with a thorough analysis of the compound's chemical properties and inherent hazards. The structure of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid incorporates two distinct moieties, each contributing to its overall risk profile.

The α-Bromoacetic Acid Moiety: A Source of Acute Hazard

The bromoacetic acid portion of the molecule is the primary driver of its acute corrosive and toxic properties. Bromoacetic acid itself is classified as a highly hazardous substance. It is known to be toxic if swallowed, inhaled, or in contact with skin, and it is a lachrymator, a substance that irritates the eyes and causes tearing.[1][2] Furthermore, it causes severe skin burns, and eye damage and is recognized as being very toxic to aquatic life.[1][3] These properties necessitate that the parent compound be handled with extreme care, using appropriate personal protective equipment (PPE) and engineering controls, such as a chemical fume hood.

The Benzisoxazole Core: A Biologically Active Scaffold

The 1,2-benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceutical drugs, including anticonvulsants and antipsychotics.[4][5] This inherent biological activity implies that the molecule can have potent effects on living organisms. Studies on various benzisoxazole derivatives have highlighted potential for neurotoxicity.[6] The introduction of a halogen, such as bromine, can sometimes increase both the desired activity and the toxicity of these compounds.[6] Therefore, the benzisoxazole core flags this compound for potential, significant biological and environmental effects, reinforcing the need to prevent its release.

A Combined Hazard Assessment

Based on its hybrid structure, 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid must be managed as a multi-hazard chemical waste . The primary hazards are summarized below.

Hazard ClassificationOriginating MoietyKey Considerations for Disposal
Halogenated Organic α-Bromoacetic AcidRequires segregation from non-halogenated waste; specific incineration protocols.[7]
Corrosive (Acidic) α-Bromoacetic AcidDo not mix with bases or reactive metals. Requires acid-resistant containers.[3][8]
Acutely Toxic α-Bromoacetic AcidFatal or toxic via ingestion, inhalation, or skin contact.[2]
Biologically Active BenzisoxazolePotential for unforeseen biological effects if released.[5]
Ecotoxic (Aquatic) α-Bromoacetic AcidVery toxic to aquatic life; drain disposal is strictly forbidden .[1][2]

The Cardinal Principle of Disposal: Waste Segregation

The most critical step in the safe disposal of this compound is strict segregation. Improper mixing of waste streams can lead to dangerous chemical reactions, increased disposal costs, and the inability to properly treat the waste.

The Golden Rule: All waste containing 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid must be collected in a container designated for "Halogenated Organic Waste." [7][9]

Mixing halogenated and non-halogenated waste is forbidden because co-processing can lead to the formation of highly toxic and persistent byproducts like brominated dioxins during incineration.[7]

Permitted in Waste ContainerSTRICTLY PROHIBITED in Waste Container
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acidNon-halogenated organic solvents (e.g., acetone, ethanol, hexane)
Other halogenated solvents (e.g., dichloromethane, chloroform)Strong bases or alkalis (risk of violent reaction)
Halogenated reaction byproductsStrong oxidizing or reducing agents
Dilute aqueous solutions of the compoundReactive metals (e.g., aluminum, magnesium)
Contaminated materials (e.g., silica gel)Non-hazardous waste

Step-by-Step Disposal Protocols

Adherence to the following step-by-step procedures is mandatory for ensuring safety and compliance.

Protocol 1: Disposal of Pure Compound and Concentrated Solutions

This protocol applies to the raw chemical, reaction residues, or solutions where the compound is a primary component.

  • Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE: chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), a lab coat, and chemical splash goggles. All transfers must be conducted within a certified chemical fume hood.

  • Container Selection: Select a clean, dry, and chemically compatible waste container. High-density polyethylene (HDPE) or glass bottles with screw caps are appropriate. The container must be in good condition with no signs of damage.

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out the tag completely, listing all constituents by their full chemical name. Clearly write "Halogenated Organic Acid Waste" on the label.

  • Waste Transfer: Carefully transfer the waste into the labeled container using a funnel to prevent spillage on the container's exterior.

  • Closure and Storage: Securely close the container. Do not fill beyond 90% capacity to allow for vapor expansion.[10] Store the container in a designated satellite accumulation area, within a secondary containment tray to mitigate leaks. This area should be cool, dry, and away from incompatible materials.[7][11]

  • Arrange for Disposal: Once the container is full or has been in storage for the maximum allowable time per institutional policy, contact your organization's Environmental Health & Safety (EHS) department to arrange for pickup.

Protocol 2: Disposal of Dilute Aqueous Solutions

This protocol applies to aqueous work-up solutions, buffer solutions, or rinse water containing the compound, regardless of concentration.

  • Prohibition of Drain Disposal: Under no circumstances should aqueous solutions containing this compound be poured down the drain. Its high aquatic toxicity makes this a serious environmental violation.[1]

  • Waste Collection: These solutions must be collected as hazardous waste.[7]

  • Container and Labeling: Use a dedicated "Aqueous Halogenated Organic Waste" container, clearly labeled as such. If a separate aqueous stream is not maintained in your lab, these solutions can be added to the primary halogenated organic waste container, provided water is a compatible component.

  • Follow-up: Follow steps 4-6 from Protocol 1 for transfer, storage, and disposal arrangement.

Protocol 3: Disposal of Contaminated Labware and PPE (Solid Waste)

This protocol applies to any solid materials that have come into direct contact with the compound.

  • Waste Identification: Items such as used gloves, weigh boats, contaminated filter paper, pipette tips, and silica gel are considered solid hazardous waste.[7]

  • Container: Designate a specific container for solid halogenated waste. This is typically a sturdy plastic bucket or drum with a lid and a plastic liner.

  • Labeling: Clearly label the container "Solid Halogenated Organic Waste" and list the primary contaminants.

  • Collection: Place all contaminated solid materials directly into this container. Do not dispose of these items in regular trash.

  • Disposal: When the container is full, seal the liner and secure the lid. Arrange for pickup through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_waste_generation Waste Generation cluster_decision Waste Characterization cluster_containers Segregated Waste Collection cluster_disposal Final Disposal Waste 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid Waste Generated Decision What is the form of the waste? Waste->Decision Container1 Container A: Halogenated Organic Acid Waste (Liquid) Decision->Container1 Pure Compound or Concentrated Solution Container2 Container B: Aqueous Halogenated Waste (Liquid) Decision->Container2 Dilute Aqueous Solution Container3 Container C: Solid Halogenated Waste Decision->Container3 Contaminated Solids (Gloves, Glassware, etc.) EHS Contact EHS for Pickup (Licensed Hazardous Waste Disposal) Container1->EHS Container2->EHS Container3->EHS

Caption: Waste disposal decision workflow for 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid.

Emergency Procedures: Managing Spills

Immediate and correct action is critical in the event of a spill.

  • Alert & Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS immediately.

  • Don PPE: For small, manageable spills, don enhanced PPE, including a respirator if vapor or dust is present.

  • Containment: If the compound is a solid, carefully cover it with a plastic sheet to prevent dust from becoming airborne. For liquids, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Neutralization & Absorption: For small liquid spills, cautiously sprinkle sodium bicarbonate or another weak base over the absorbent material to neutralize the acid. Do not apply directly to the neat liquid. Allow it to react, then absorb the entire mixture.[7]

  • Collection: Carefully scoop the absorbed material and contaminated articles into the designated Solid Halogenated Waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as solid halogenated waste.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid, protecting themselves, their colleagues, and the environment from the risks posed by this potent chemical compound.

References

  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • PubMed. (1976). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile.
  • Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • PubMed. (1989, May). [3-substituted 1,2-benzisoxazole and their neuroleptic activity].
  • Fisher Scientific. (2014, July 7). Bromoacetic acid Safety Data Sheet.
  • Science Forum For Lab Technicians. (2008, October). Bromine water - disposal.
  • Thermo Fisher Scientific. (2014, July 7). Bromoacetic acid Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Bromoacetic acid Safety Data Sheet.
  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979, February). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-3.
  • Ambeed. 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • University of Windsor. Hazardous Waste Reduction.
  • University of California San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Wikipedia. Benzisoxazole.
  • Gaba, M., Singh, S., & Sharma, A. (2014). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
Reactant of Route 2
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.